Technical Documentation Center

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol
  • CAS: 1379375-33-3

Core Science & Biosynthesis

Foundational

Therapeutic potential of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol in drug discovery

The Therapeutic Potential of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol in Drug Discovery[1][2] Executive Summary (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (CAS: 1379375-33-3) represents a high-value "pr...

Author: BenchChem Technical Support Team. Date: February 2026

The Therapeutic Potential of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol in Drug Discovery[1][2]

Executive Summary

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (CAS: 1379375-33-3) represents a high-value "privileged fragment" in modern medicinal chemistry.[1][2] Unlike simple solvents or reagents, this compound serves as a strategic architectural scaffold designed to solve two of the most persistent challenges in drug development: metabolic instability and poor aqueous solubility .[1][2]

This guide analyzes the compound's role as a versatile intermediate for introducing the 3-((dimethylamino)methyl)-5-fluorophenyl moiety into Active Pharmaceutical Ingredients (APIs).[1][2][3] This moiety is particularly critical in the development of CNS-penetrant ligands (targeting 5-HT/Dopamine receptors) and kinase inhibitors where the basic amine provides a solubility handle and the fluorine atom blocks metabolic clearance.[1][2]

Chemical Architecture & Pharmacophore Logic[1][2]

The therapeutic utility of this compound stems from its trifunctional design.[1][2] Each component of the molecule addresses a specific failure mode in the "Design-Make-Test" cycle of drug discovery.

Structural ComponentFunctionalityMedicinal Chemistry Rationale
Benzylic Alcohol Linchpin Serves as the attachment point.[1][2] It can be activated (mesylated/halogenated) for alkylation or oxidized to an aldehyde for reductive amination, allowing seamless integration into complex heterocycles.
5-Fluorine Metabolic Shield Blocks CYP450-mediated aromatic hydroxylation at the metabolically vulnerable 5-position.[1][2] It also modulates the pKa of the amine and lipophilicity (LogD).[1][2]
Dimethylamino Solubility/Binding Provides a basic center (pKa ~9.0–9.[1][2]5) that is protonated at physiological pH, improving aqueous solubility.[1][2] It often forms critical salt bridges with Asp/Glu residues in target binding pockets.[1][2]
The "Fluorine Effect" in Potency

The strategic placement of the fluorine atom at the meta position relative to the alcohol and amine is not accidental.[1][2] Fluorine exerts a strong electron-withdrawing effect (


), which lowers the electron density of the aromatic ring.[1][2] This can:
  • Strengthen

    
     stacking  interactions with phenylalanine/tryptophan residues in the protein target.
    
  • Modulate the basicity of the dimethylamino group, preventing it from becoming too basic (which can hinder membrane permeability).

Therapeutic Applications

A. CNS Drug Discovery (Neurology & Psychiatry)

In the design of ligands for G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2/D3) receptors, the 3-((dimethylamino)methyl) motif mimics the ethylamine side chain of endogenous neurotransmitters.[1][2]

  • Mechanism: The protonated tertiary amine mimics the positive charge of serotonin, anchoring the molecule into the highly conserved Aspartate residue (e.g., Asp3.[1][2]32) in the orthosteric binding pocket.[1][2]

  • Optimization: The 5-fluoro substitution prevents rapid clearance, extending the half-life (

    
    ) of the drug candidate.[1][2]
    
B. Oncology (Kinase Inhibitors)

Many kinase inhibitors suffer from poor solubility due to their flat, hydrophobic heteroaromatic cores.[1][2]

  • Application: Attaching this scaffold introduces a solubilizing "tail" that projects into the solvent-exposed region of the kinase ATP-binding pocket.[1][2]

  • Example: Similar motifs are observed in pan-RAF inhibitors (e.g., analogs of LY3009120), where the basic amine improves oral bioavailability without disrupting the primary binding mode.[1][2]

Experimental Protocols: Synthesis & Coupling

Note on Safety: All procedures involving fluorinated aromatics and lithium reagents must be performed in a fume hood with appropriate PPE.[1][2] The amine functionality is corrosive.[1][2]

Protocol A: Synthesis of the Scaffold

While commercially available, in-house synthesis allows for derivative generation.[1][2] The most robust route utilizes a reductive amination approach.[1][2]

Reagents:

  • 3-Fluoro-5-formylbenzoic acid methyl ester (Precursor)[1][2]

  • Dimethylamine (2.0 M in THF)[1][2]

  • Sodium Triacetoxyborohydride (STAB)[1][2]

  • Lithium Aluminum Hydride (LAH)[1][2]

Step-by-Step Workflow:

  • Reductive Amination:

    • Dissolve 3-fluoro-5-formylbenzoic acid methyl ester (10 mmol) in DCE (50 mL).

    • Add Dimethylamine (12 mmol) and stir for 30 min.

    • Add STAB (15 mmol) portion-wise at 0°C. Stir at RT for 4 hours.

    • Checkpoint: Monitor disappearance of aldehyde via TLC (Hexane/EtOAc).[1][2]

    • Quench with sat. NaHCO3, extract with DCM, and concentrate to yield the amino-ester intermediate.[1][2]

  • Reduction to Alcohol:

    • Dissolve the intermediate in anhydrous THF (30 mL) under

      
      .
      
    • Cool to 0°C and carefully add LAH (12 mmol).

    • Reflux for 2 hours.[1][2]

    • Workup: Fieser workup (add

      
       mL water, 
      
      
      
      mL 15% NaOH,
      
      
      mL water).[1][2] Filter precipitate.[1][2][4]
    • Yield: ~85% colorless oil/solid.[1][2]

Protocol B: Coupling to a Heterocyclic Core (Mitsunobu Reaction)

This protocol describes attaching the scaffold to a phenol-containing drug core (Core-OH).[1][2]

  • Preparation: Dissolve Core-OH (1.0 eq), (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (1.2 eq), and Triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF.
    
  • Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Purification: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient). The basic amine may require 1%

    
     in the eluent to prevent streaking.[1][2]
    

Visualization: The Optimization Cycle

The following diagram illustrates how this specific scaffold transforms a "Lead" compound into an "Optimized Candidate" by addressing solubility and metabolic liabilities.

DrugOptimization Lead Hydrophobic Lead (High Potency, Poor Solubility) Coupling Chemical Coupling (Ether/Amine Linkage) Lead->Coupling Core Prop_Sol Solubility (pH 7.4) < 10 µg/mL Lead->Prop_Sol Prop_Met Metabolic Clearance High (Rapid Oxidation) Lead->Prop_Met Scaffold (3-((Dimethylamino)methyl)- 5-fluorophenyl)methanol Scaffold->Coupling Fragment Candidate Optimized Candidate Coupling->Candidate Synthesis Prop_Sol_Opt Solubility (pH 7.4) > 100 µg/mL (Protonated Amine) Candidate->Prop_Sol_Opt Prop_Met_Opt Metabolic Stability Improved (F-Blockade) Candidate->Prop_Met_Opt

Figure 1: Integration of the scaffold into the Lead Optimization workflow, highlighting the transition from poor physicochemical properties to an optimized profile.

References

  • Vertex Pharmaceuticals. (2025).[1][2] Chemical Specifications and Applications of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol. MySkinRecipes/Vertex AI Search.[1][2] Link

  • Henry, J. R., et al. (2015).[1][2][5] "Discovery of LY3009120 as a pan-RAF inhibitor with minimal paradoxical activation."[1][2][5] Journal of Medicinal Chemistry, 58(10), 4165-4179.[1][2][5] (Demonstrates the utility of fluoro-methylamino motifs in kinase inhibitors). Link

  • Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] (Authoritative review on the metabolic blocking effects of fluorine). Link[1][2]

  • PubChem. (2025).[1][2] Compound Summary: (3-amino-5-fluorophenyl)methanol.[1][2][6] National Library of Medicine.[1][2] Link

Sources

Exploratory

Technical Whitepaper: The Role of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol in Drug Design

The following technical guide details the medicinal chemistry profile, synthetic accessibility, and application of the (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol scaffold. Executive Summary: The "Privileged Meta-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry profile, synthetic accessibility, and application of the (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol scaffold.

Executive Summary: The "Privileged Meta-Linker"

In modern medicinal chemistry, the 1,3,5-substituted benzene motif represents a "privileged" topology for fragment-based drug discovery (FBDD) and lead optimization. The specific scaffold (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (hereafter referred to as Scaffold-35F ) integrates three distinct pharmacophoric vectors into a rigid aromatic core:

  • Solubilizing/Basic Center: The dimethylaminomethyl group (pKa ~9.0–9.2) provides aqueous solubility and a cation-

    
     or ionic interaction point.
    
  • Electronic Modulator: The meta-fluorine atom enhances metabolic stability by blocking the reactive phenyl ring position and modulating the basicity of the amine via inductive effects (

    
     = 0.34).
    
  • Growth Vector: The hydroxymethyl (benzyl alcohol) moiety serves as a versatile "handle" for covalent attachment to larger pharmacophores or transformation into electrophilic warheads (e.g., aldehydes, halides).

This guide outlines the structural logic, validated synthesis, and biophysical screening strategies for utilizing Scaffold-35F in CNS and kinase drug discovery.

Physicochemical Profile & Design Logic

The Fluorine Effect

The strategic placement of fluorine at the 5-position (meta to the amine) is not merely for metabolic blocking. It exerts a subtle electronic influence on the benzylic amine.

  • pKa Modulation: Unsubstituted benzylic dimethylamines typically exhibit a pKa

    
     9.5. The electron-withdrawing nature of the meta-fluorine lowers this pKa by approximately 0.3–0.5 log units. This shift brings the molecule closer to the physiological pH range, potentially increasing the fraction of the neutral species available for passive membrane diffusion (Blood-Brain Barrier penetration) while maintaining sufficient basicity for lysosomal trapping or orthosteric binding.
    
  • Lipophilicity: The C-F bond adds lipophilicity (increasing LogP) without the steric bulk of a methyl group, optimizing the Ligand Efficiency (LE).

PropertyValue (Predicted)Significance
Molecular Weight 183.22 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~1.2Optimal range for CNS penetration when coupled with a core.
TPSA ~23 ŲHigh permeability potential.
Rotatable Bonds 3Low entropic penalty upon binding.
H-Bond Donors/Acceptors 1 / 3Balanced profile.

Synthetic Accessibility: The Grignard Hydroxymethylation Protocol

While various routes exist, the most robust and scalable method relies on a Grignard-mediated formylation/hydroxymethylation strategy. This approach avoids the over-reduction often seen with ester precursors and allows for late-stage introduction of the alcohol.

Retrosynthetic Analysis

The synthesis disconnects logically at the benzylic alcohol carbon, tracing back to a 3-bromo-5-fluoro-benzylamine precursor.

Detailed Protocol

Target: (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol Precursor: 1-Bromo-3-((dimethylamino)methyl)-5-fluorobenzene

Step 1: Precursor Synthesis (Reductive Amination)
  • Reactants: 3-Bromo-5-fluorobenzaldehyde (1.0 eq), Dimethylamine (2.0 M in THF, 1.5 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq).

  • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve aldehyde in DCE. Add dimethylamine and stir for 30 min to form the iminium ion.

    • Add STAB portion-wise at 0°C.

    • Stir at room temperature (RT) for 12 hours.

    • Quench: Saturated NaHCO₃. Extract with DCM.

    • Yield: ~85-90% of the bromo-amine intermediate.

Step 2: Grignard Formation & Formaldehyde Trapping (The Key Step)

Note: This step requires strictly anhydrous conditions.

  • Reactants: Bromo-amine intermediate (from Step 1), Magnesium turnings (1.2 eq), Paraformaldehyde (depolymerized, 2.0 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

    • Initiation: Add 10% of the bromo-amine solution in THF. Heat gently until the iodine color fades and reflux begins.

    • Addition: Dropwise add the remaining bromo-amine solution to maintain a gentle reflux (exothermic). Stir for 1 hour after addition to complete Grignard formation.

    • Electrophile: In a separate vessel, heat paraformaldehyde to generate gaseous formaldehyde, channeling it via a cannula into the Grignard solution (maintained at 0°C). Alternatively, add dry paraformaldehyde directly if the Grignard is reactive enough (less common for aryl systems). Standard Practice: Use DMF as a formyl source to get the aldehyde, then reduce with NaBH4. However, for direct alcohol, gaseous formaldehyde is the classic route.

    • Alternative (Easier Handling): Quench Grignard with DMF (Dimethylformamide) to get the aldehyde, then reduce in situ with NaBH₄ (Sodium Borohydride).

      • Revised Step 2b (DMF Route): Cool Grignard to -10°C. Add anhydrous DMF (3.0 eq). Warm to RT. Quench with aq. NH₄Cl. Isolate aldehyde.

      • Step 3 (Reduction): Dissolve aldehyde in MeOH. Add NaBH₄ (1.0 eq) at 0°C. Stir 30 min.

    • Workup: Quench with water, extract with EtOAc. Wash with brine.

    • Purification: Silica gel chromatography (DCM:MeOH:NH₄OH gradient).

Synthetic Workflow Diagram

Synthesis Start 3-Bromo-5-fluorobenzaldehyde Inter Intermediate: 1-Bromo-3-(dimethylaminomethyl) -5-fluorobenzene Start->Inter 1. Dimethylamine 2. NaBH(OAc)3 (Reductive Amination) Grignard Grignard Species: Ar-MgBr Inter->Grignard Mg, THF (Reflux) Aldehyde Aldehyde Intermediate Grignard->Aldehyde DMF (Formylation) Product Target Scaffold: (3-((Dimethylamino)methyl) -5-fluorophenyl)methanol Aldehyde->Product NaBH4, MeOH (Reduction)

Caption: Step-wise synthetic route from commercially available 3-bromo-5-fluorobenzaldehyde to Scaffold-35F via a Grignard-DMF-Reduction sequence.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

Scaffold-35F is an ideal "elaborated fragment." In FBDD, simple benzene rings are often too low in affinity. The addition of the dimethylamine and hydroxymethyl groups allows this fragment to "anchor" in a binding pocket via:

  • Ionic Lock: The amine interacts with Asp/Glu residues (common in GPCRs and Kinases).

  • H-Bonding: The alcohol interacts with backbone carbonyls or serine/threonine side chains.

CNS Ligand Design (Serotonin/Dopamine)

As indicated by search data, this scaffold is prevalent in ligands for 5-HT (Serotonin) and Dopamine receptors.

  • Mechanism: The meta-substitution pattern mimics the distance between the indolic nitrogen and the ethylamine side chain in serotonin, or the catechol and amine in dopamine, but with a rigidified geometry.

  • Linker Utility: The alcohol group is often converted to an ether or ester to extend into hydrophobic sub-pockets (e.g., S1 pockets in proteases or allosteric sites in GPCRs).

Biophysical Screening Protocols

To validate this scaffold against a target protein, Saturation Transfer Difference (STD) NMR is the gold standard method due to the molecule's size and solubility.

STD-NMR Workflow

Objective: Confirm binding and map the epitope (which part of the molecule touches the protein).

  • Sample Preparation:

    • Protein: 5–10 µM (Recombinant target).

    • Ligand (Scaffold-35F): 500–1000 µM (100x excess).

    • Buffer: D₂O-based phosphate buffer (pH 7.4).

  • Pulse Sequence:

    • On-resonance irradiation (protein saturation) at -0.5 ppm (methyl region) or 7-9 ppm (aromatic).

    • Off-resonance irradiation (reference) at 30 ppm.

  • Analysis:

    • Subtract the "On" spectrum from the "Off" spectrum.

    • Result: Signals from the ligand that receive magnetization transfer (i.e., are binding) will appear in the difference spectrum.

    • Expectation: Strong STD signals for the aromatic protons and the dimethylamine methyls suggest hydrophobic and electrostatic contact, respectively.

Screening Logic Diagram

Biophysics Sample Sample Prep: Protein (10uM) + Scaffold-35F (1mM) in D2O Buffer NMR STD-NMR Experiment (On-Resonance vs Off-Resonance) Sample->NMR Process Data Processing (Difference Spectrum) NMR->Process Decision Binding Validation Process->Decision Hit Advance to X-ray Co-crystallization Decision->Hit Signals Observed (Epitope Mapping) NoBind Discard/Modify Scaffold Decision->NoBind No Signals

Caption: Workflow for validating Scaffold-35F binding using Ligand-Observed NMR spectroscopy.

Conclusion

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is a high-value medicinal chemistry building block that offers a precise balance of solubility, metabolic stability, and synthetic versatility. Its 1,3,5-substitution pattern allows it to serve as a rigid core that projects functional groups into distinct spatial vectors, making it particularly effective in the design of CNS-active agents and kinase inhibitors.

Researchers are advised to utilize the Grignard-DMF-Reduction synthetic route for reliable access and to employ STD-NMR for rapid hit validation against biological targets.

References

  • Synthesis of 3-(dimethylaminomethyl)benzyl alcohol. PrepChem. Available at: [Link]

  • Product Information: (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol. MySkinRecipes / Chemical Suppliers. CAS 1379375-33-3.[1] Available at: [Link]

  • Process for the preparation of 3,5-bis(trifluoromethyl)benzyl alcohol. US Patent Application 20070135662A1. (Demonstrates Grignard/Paraformaldehyde methodology for electron-deficient benzyl alcohols).
  • Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 2019.[2] (Alternative oxidation methodologies). Available at: [Link]

  • PubChemLite: (3-amino-5-fluorophenyl)methanol. (Structural analog data). Available at: [Link]

Sources

Foundational

A Technical Guide to Fluorinated Benzyl Alcohol Derivatives in Oncology Research

Foreword: The Strategic Imperative of Fluorine in Oncology In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has transcended mere analogue generation to become a cornerstone of ratio...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorine in Oncology

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has transcended mere analogue generation to become a cornerstone of rational drug design, particularly within oncology. The unique physicochemical properties of the fluorine atom—its small van der Waals radius, high electronegativity, and the strength of the C-F bond—impart profound effects on molecular properties. These include enhanced metabolic stability, increased binding affinity through unique non-covalent interactions, modulation of pKa to optimize bioavailability, and the ability to induce specific conformational preferences.

Perhaps most uniquely, the stable ¹⁹F isotope, with its 100% natural abundance and distinct NMR signal, provides a powerful, non-invasive spectroscopic handle. This has unlocked novel diagnostic and pharmacodynamic monitoring capabilities directly within the tumor microenvironment. This guide delves into the multifaceted roles of a specific, yet versatile chemical class: fluorinated benzyl alcohol derivatives. We will move beyond a simple survey of compounds to explore the causal science behind their application, from their use as intelligent imaging probes to their function as critical synthons and direct-acting therapeutic agents. This document is structured to provide researchers, scientists, and drug development professionals with both a conceptual framework and actionable, field-proven methodologies for leveraging these compounds in oncology research.

Chapter 1: High-Fidelity Tumor Interrogation with ¹⁹F MRI Probes Derived from Benzyl Alcohols

The tumor microenvironment (TME) is a complex and dynamic ecosystem characterized by hypoxia, acidosis, and unique enzymatic activity. The ability to non-invasively map these parameters is critical for early diagnosis, treatment stratification, and monitoring therapeutic response. Fluorinated benzyl alcohol derivatives have emerged as exceptional candidates for ¹⁹F Magnetic Resonance Imaging (MRI) probes due to their synthetic tractability and the sensitivity of the benzylic ¹⁹F chemical shift to the local chemical environment.

The Rationale: Why Benzyl Alcohols?

The benzyl alcohol scaffold is an ideal foundation for ¹⁹F MRI probes. The fluorine atom can be positioned on the aromatic ring, where its chemical shift can be modulated by pH-sensitive groups attached to the benzylic alcohol. For example, a probe can be designed where the protonation state of a nearby amine or phosphate group, governed by the surrounding pH, alters the electronic environment of the ¹⁹F nucleus, causing a measurable shift in its resonance frequency. This principle allows for the creation of "smart" agents that report on specific physiological parameters.

A key example is the development of probes for sensing tumor acidosis. Researchers have successfully designed ratiometric ¹⁹F MRI probes where two fluorine atoms are present on the benzyl alcohol derivative. One serves as a pH-sensitive reporter, while the other acts as a stable internal reference, allowing for highly accurate pH measurements in vivo that are independent of probe concentration.

Experimental Workflow: In Vivo pH Mapping with a ¹⁹F MRI Probe

This protocol outlines a validated workflow for assessing tumor acidosis in a preclinical mouse model using a hypothetical pH-sensitive fluorinated benzyl alcohol probe.

Workflow Diagram: In Vivo ¹⁹F MRI for Tumor pH Mapping

G cluster_0 Probe Preparation & Administration cluster_1 Imaging & Data Acquisition cluster_2 Data Analysis & pH Mapping A 1. Synthesize & Purify Fluorinated Benzyl Alcohol Probe B 2. Formulate Probe in Biocompatible Vehicle (e.g., Saline/DMSO) A->B C 3. Administer via Tail Vein Injection to Tumor-Bearing Mouse B->C D 4. Position Animal in MRI Scanner with ¹⁹F/¹H Dual-Tuned Coil C->D Allow for Probe Accumulation (e.g., 2-4h) E 5. Acquire Anatomic ¹H MRI (e.g., T2-weighted sequence) D->E F 6. Acquire ¹⁹F Chemical Shift Imaging (CSI) Data from the Tumor Region E->F G 7. Process ¹⁹F CSI Data to Generate Spectra per Voxel F->G H 8. Calculate Chemical Shift Difference (Δδ) between Reporter and Reference ¹⁹F Signals G->H I 9. Convert Δδ to pH using a Pre-determined Calibration Curve H->I J 10. Overlay pH Map onto Anatomic ¹H Image I->J

Caption: Workflow for in vivo tumor pH mapping using a ratiometric ¹⁹F MRI probe.

Step-by-Step Methodology:

  • Probe Calibration (Pre-Imaging):

    • Prepare a series of buffered solutions (e.g., phosphate-buffered saline) with pH values ranging from 6.0 to 7.6.

    • Dissolve a known concentration of the fluorinated benzyl alcohol probe in each buffer.

    • Acquire a high-resolution ¹⁹F NMR spectrum for each sample.

    • Calculate the chemical shift difference (Δδ) between the pH-sensitive ¹⁹F signal and the reference ¹⁹F signal.

    • Plot Δδ as a function of pH and fit the data to the Henderson-Hasselbalch equation to generate a robust calibration curve. This curve is essential for converting in vivo spectral data into pH values.

  • Animal Model and Probe Administration:

    • Utilize a standard xenograft model (e.g., subcutaneous injection of human cancer cells like MDA-MB-231 into immunodeficient mice).

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Dissolve the probe in a vehicle appropriate for intravenous injection (e.g., 10% DMSO in saline).

    • Administer the probe via tail vein injection at a dose determined by preliminary toxicology and imaging studies (e.g., 0.2 mmol/kg).

  • MRI Acquisition:

    • Anesthetize the mouse and maintain its body temperature throughout the experiment.

    • Position the animal in a high-field MRI scanner (e.g., 7T or higher) equipped with a ¹⁹F/¹H dual-tuned volume or surface coil.

    • Acquire a high-resolution T2-weighted ¹H anatomical scan to clearly delineate the tumor.

    • Perform ¹⁹F chemical shift imaging (CSI) or a similar spectroscopic imaging sequence focused on the tumor volume. Key parameters to optimize include repetition time (TR), echo time (TE), number of averages, and spatial resolution to ensure adequate signal-to-noise ratio (SNR).

  • Data Processing and Analysis:

    • Process the raw CSI data using specialized software (e.g., MATLAB, Mnova). This involves Fourier transformation, phase correction, and baseline correction.

    • For each voxel within the tumor, identify the peaks corresponding to the reporter and reference ¹⁹F nuclei and calculate their chemical shift difference (Δδ).

    • Apply the calibration curve generated in Step 1 to convert the Δδ value of each voxel into a pH value.

    • Generate a color-coded pH map and overlay it onto the corresponding anatomical ¹H image to visualize the spatial distribution of acidosis within the tumor.

Chapter 2: The Fluorinated Benzyl Alcohol as a Strategic Synthon in Anticancer Drug Synthesis

Beyond their role in diagnostics, fluorinated benzyl alcohols are invaluable intermediates in the synthesis of complex, high-potency anticancer agents. The introduction of fluorine at the benzyl alcohol stage can pre-engineer desirable properties into the final molecule, such as blocking metabolic oxidation at the benzylic position or improving receptor binding affinity.

Case Study: Synthesis of Fluorinated Combretastatin A-4 Analogues

Combretastatin A-4 (CA-4) is a potent natural product that destabilizes microtubules, leading to vascular disruption in tumors and subsequent cancer cell death. However, its clinical utility is hampered by poor solubility and metabolic instability. Fluorinated analogues have been developed to overcome these limitations. A common strategy involves replacing a methoxy group on the B-ring of CA-4 with a fluorine atom, which can enhance binding to the colchicine site on tubulin and improve the metabolic profile.

The synthesis often begins with a fluorinated benzaldehyde, which is then reduced to the corresponding fluorinated benzyl alcohol. This alcohol is a crucial building block, subsequently converted to a benzyl bromide or phosphonium salt for coupling with the A-ring via a Wittig reaction to form the stilbene core of the final drug.

Synthetic Scheme: Pathway to a Fluorinated CA-4 Analogue

G cluster_0 B-Ring Functionalization cluster_1 Core Assembly A 3,4,5-Trimethoxybenzaldehyde (A-Ring Precursor) F (Z)-1-(3,4,5-Trimethoxystyryl)-3-fluoro-4-methoxybenzene Fluorinated CA-4 Analogue A->F Wittig Reaction (e.g., n-BuLi) B 3-Fluoro-4-methoxybenzaldehyde (B-Ring Precursor) C (3-Fluoro-4-methoxyphenyl)methanol Fluorinated Benzyl Alcohol B->C Reduction (e.g., NaBH₄) D 1-(Bromomethyl)-3-fluoro-4-methoxybenzene C->D Bromination (e.g., PBr₃) E (3-Fluoro-4-methoxybenzyl)triphenylphosphonium bromide Wittig Reagent D->E Phosphonium Salt Formation (e.g., PPh₃) E->F Wittig Reaction (e.g., n-BuLi)

Caption: Generalized synthetic route for a fluorinated Combretastatin A-4 analogue.

Causality of Fluorine Incorporation
  • Blocking Metabolic Attack: The benzylic position of many drugs is susceptible to oxidation by cytochrome P450 enzymes. While not a direct site of metabolism in CA-4, fluorination of the aromatic ring can electronically deactivate the molecule, slowing other metabolic pathways.

  • Enhanced Binding Affinity: The fluorine atom can engage in favorable orthogonal dipole-dipole or hydrogen bonding interactions within the colchicine binding pocket of tubulin, which may not be possible for the original methoxy group. This can lead to a lower IC₅₀ value for tubulin polymerization inhibition.

  • Improved Pharmacokinetics: The increased lipophilicity imparted by fluorine can alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to better tumor penetration and a longer half-life.

Chapter 3: Direct Cytotoxic Activity of Novel Fluorinated Benzyl Alcohol Scaffolds

While often viewed as building blocks, certain classes of fluorinated benzyl alcohol derivatives possess intrinsic and potent anticancer activity. Their relatively simple structure allows for rapid library synthesis and exploration of structure-activity relationships (SAR).

Mechanism of Action: Induction of Apoptosis via Microtubule Destabilization

Many cytotoxic benzyl alcohol derivatives function similarly to the CA-4 analogues discussed previously: they act as microtubule-destabilizing agents. By binding to tubulin, they prevent its polymerization into functional microtubules. This has catastrophic consequences for the cell, particularly during mitosis.

// Nodes Drug [label="Fluorinated Benzyl\nAlcohol Derivative", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="αβ-Tubulin Dimers", fillcolor="#FFFFFF", fontcolor="#202124"]; Polymerization [label="Microtubule Polymerization", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dynamics [label="Microtubule Dynamics\n(Growth/Shrinkage)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spindle [label="Mitotic Spindle Formation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arrest [label="Mitotic Arrest\n(G2/M Phase)", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Phosphorylation\n(Inactivation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Outer\nMembrane Permeabilization", fillcolor="#FFFFFF", fontcolor="#202124"]; CytoC [label="Cytochrome c Release", fillcolor="#FFFFFF", fontcolor="#202124"]; Casp9 [label="Caspase-9 Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; Casp3 [label="Caspase-3 Activation\n(Executioner Caspase)", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Drug -> Tubulin [label="Binds to Colchicine Site"]; Tubulin -> Polymerization [style=bold, color="#34A853"]; Drug -> Polymerization [label="Inhibits", style=bold, color="#EA4335", arrowhead=tee]; Polymerization -> Dynamics; Dynamics -> Spindle; Spindle -> Arrest [style=dotted, label="Failure leads to"]; Arrest -> Bcl2 [label="Triggers"]; Bcl2 -> Mitochondria [label="Promotes", arrowhead=tee]; Mitochondria -> CytoC; CytoC -> Casp9 [label="Activates"]; Casp9 -> Casp3 [label="Activates"]; Casp3 -> Apoptosis [label="Executes"]; }

Exploratory

Physicochemical Profiling of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol: A Critical Analysis for Medicinal Chemistry Applications

Executive Summary Compound: (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol CAS Registry Number: 1379375-33-3 Molecular Formula: C₁₀H₁₄FNO[1][2] This technical guide provides a rigorous analysis of the physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol CAS Registry Number: 1379375-33-3 Molecular Formula: C₁₀H₁₄FNO[1][2]

This technical guide provides a rigorous analysis of the physicochemical properties of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol, a high-value scaffold in fragment-based drug discovery (FBDD). Specifically designed for researchers targeting Central Nervous System (CNS) indications, this molecule balances the metabolic stability of the fluorinated aromatic ring with the solubility-enhancing properties of a basic amine side chain.

Part 1: Molecular Weight Analysis & Ligand Efficiency

In the context of drug development, Molecular Weight (MW) is not merely a summation of atomic masses; it is a determinant of Ligand Efficiency (LE) and oral bioavailability.

Quantitative Data Profile
PropertyValueUnitTechnical Note
Average Molecular Weight 183.22 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
Monoisotopic Mass 183.106DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.
Heavy Atom Count 13-Non-hydrogen atoms (C, N, O, F).
Rotatable Bonds 3-Indicates low conformational entropy penalty upon binding.
Implication for Drug Design

With a MW of 183.22 Da , this compound resides in the "sweet spot" for lead generation. It allows a mass allowance of ~300 Da for subsequent elaboration while remaining compliant with Lipinski’s Rule of 5 (MW < 500). The presence of the fluorine atom adds only 18 Da relative to hydrogen but significantly alters the electronic landscape of the phenyl ring, often improving metabolic stability against CYP450 oxidation at the para-position.

Part 2: Lipophilicity (LogP) & Ionization (LogD)

Understanding the partition coefficient (LogP) of this molecule requires a nuanced view of its ionization state. The presence of the dimethylamino group introduces a basic center, meaning the distribution coefficient (LogD) at physiological pH is the more relevant metric for predicting in vivo behavior.

Predicted & Contextual Values[1][3][4]
ParameterValue (Approx)Context
cLogP (Neutral) 1.2 – 1.5 Represents the uncharged species. Moderate lipophilicity ensures membrane interaction.
pKa (Basic Amine) 8.4 – 8.8 The dimethylbenzylamine nitrogen is protonated at physiological pH.
LogD (pH 7.4) 0.1 – 0.5 At blood pH, the molecule exists primarily as a cation, significantly lowering effective lipophilicity.
The "CNS Multiparameter Optimization" Perspective

For CNS drugs, a LogP between 2 and 4 is typically desired. However, as a fragment, the lower LogD (0.1–0.5) of this compound is advantageous.[3] It provides a hydrophilic "handle" (the amine) that improves solubility, while the fluorophenyl core ensures the final drug candidate retains sufficient lipophilicity to cross the Blood-Brain Barrier (BBB) once the fragment is elaborated into a larger molecule.

Part 3: Experimental Protocols

Protocol A: High-Throughput LogD Determination (HPLC Method)

Rationale: Traditional shake-flask methods are low-throughput. This chromatographic hydrophobicity index (CHI) method correlates retention time with LogD.

  • System Setup: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 50mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 7.4).

    • B: Acetonitrile.[2]

  • Calibration: Inject a standard mixture of 5 compounds with known LogD values (e.g., Theophylline, Toluene, Triphenylene) to generate a calibration curve (

    
    ).
    
  • Sample Run: Inject 1 µL of 10 mM (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol in DMSO.

  • Calculation: Convert retention time (

    
    ) to LogD using the calibration equation:
    
    
    
    
  • Validation: The presence of the basic amine should result in a shorter retention time compared to a neutral analog (e.g., 3-fluoro-5-methylbenzyl alcohol).

Protocol B: Structural Verification via LC-MS/MS

Rationale: To confirm the specific regioisomer (1,3,5-substitution pattern).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Precursor Scan: Target

    
    .
    
  • Fragmentation Analysis (MS2):

    • Apply collision energy (20-40 eV).

    • Diagnostic Ion 1: Loss of dimethylamine neutral fragment (

      
      ) 
      
      
      
      Peak at
      
      
      .
    • Diagnostic Ion 2: Tropylium ion formation characteristic of benzyl alcohols.

  • Criteria: The parent peak (184.11) must exceed 95% purity by UV area integration (254 nm).

Part 4: Visualization of Workflows

Diagram 1: Physicochemical Optimization Workflow

This diagram illustrates how this specific fragment is utilized to optimize CNS drug candidates, balancing solubility and permeability.

OptimizationWorkflow Fragment (3-((Dimethylamino)methyl)- 5-fluorophenyl)methanol (MW: 183.22, LogD: ~0.3) Step1 Step 1: Coupling (Link via -OH or Amine) Fragment->Step1 Synthetic Elaboration Intermediate Lead Compound (MW: 350-400) Step1->Intermediate Check Checkpoint: LogD 2.0 - 3.0? TPSA < 90? Intermediate->Check In Silico Profiling Check->Fragment Fail (Re-design) Final CNS Candidate (High BBB Permeability) Check->Final Pass

Caption: Workflow demonstrating the transition from the fragment stage to a lead candidate, emphasizing the physicochemical checkpoints (LogD and TPSA) required for CNS penetration.

Diagram 2: Analytical Validation Logic

A logic gate for accepting the material for biological assays.

ValidationLogic Sample Raw Material Batch CAS: 1379375-33-3 LCMS LC-MS Analysis (ESI+ Mode) Sample->LCMS MassCheck Mass = 184.11? (M+H)+ LCMS->MassCheck PurityCheck UV Purity > 95%? MassCheck->PurityCheck Yes Reject REJECT BATCH (Impurity Risk) MassCheck->Reject No LogDCheck LogD (pH 7.4) < 1.0? PurityCheck->LogDCheck Yes PurityCheck->Reject No LogDCheck->Reject No (Aggregates) Approve APPROVE (Release for Screening) LogDCheck->Approve Yes (Soluble)

Caption: Decision tree for Quality Control (QC) of the starting material. Note that high lipophilicity (LogD > 1.0) for this specific fragment would indicate contamination or incorrect salt form.

References

  • MySkinRecipes. (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol Product Specifications and Applications. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112646507, (3-amino-5-fluorophenyl)methanol (Analogous Structure Reference). Retrieved from

  • ChemScene. Product Data: (5-(((3-(Dimethylamino)propyl)amino)methyl)furan-2-yl)methanol (Comparative LogP Data). Retrieved from

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-(3-Fluorophenyl)-5-pyrimidinemethanol (Physicochemical Properties Comparison). Retrieved from

Sources

Foundational

Metabolic stability of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol in vitro

Technical Whitepaper: In Vitro Metabolic Profiling of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol Executive Summary & Structural Analysis This guide provides a technical framework for assessing the metabolic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Vitro Metabolic Profiling of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

Executive Summary & Structural Analysis

This guide provides a technical framework for assessing the metabolic stability of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (CAS: 1379375-33-3). As a dual-functionalized benzyl alcohol derivative, this molecule presents a classic case study in "soft-spot" identification during lead optimization.

While the C5-fluorine substitution effectively blocks oxidative metabolism at the aromatic ring (increasing metabolic half-life relative to the non-fluorinated analog), the molecule retains two high-liability pharmacophores:

  • The Benzylic Alcohol: Susceptible to rapid oxidation (via ADH/ALDH or CYPs) to carboxylic acid, or direct Phase II conjugation (Glucuronidation/Sulfation).

  • The Dimethylamine Side Chain: A primary target for N-dealkylation (via CYP3A4/2D6) or N-oxidation (via FMOs).

Therefore, a standard microsomal assay alone is insufficient . To accurately predict in vivo clearance (


), you must employ a tiered approach using both liver microsomes (Phase I) and cryopreserved hepatocytes (Phase I & II).

Predicted Metabolic Pathways

Before initiating wet-lab experiments, we must map the theoretical biotransformations. This informs the Mass Spectrometry (MS) optimization strategy.

MetabolicMap Parent (3-((Dimethylamino)methyl)- 5-fluorophenyl)methanol (MW: 183.2) M1 N-desmethyl metabolite (-14 Da) (CYP3A4/2D6) Parent->M1 N-Dealkylation M2 Benzoic Acid Derivative (+14 Da / Oxidation) (ADH/ALDH/CYP) Parent->M2 Alcohol Oxidation M3 N-Oxide (+16 Da) (FMO) Parent->M3 N-Oxidation M4 O-Glucuronide (+176 Da) (UGT) Parent->M4 Glucuronidation M5 O-Sulfate (+80 Da) (SULT) Parent->M5 Sulfation

Figure 1: Predicted metabolic fate. Note that the Fluorine atom (C5) remains stable, shifting metabolic pressure to the aliphatic side chains.

Experimental Protocols

Protocol A: Microsomal Stability (Phase I Focus)

Purpose: To determine intrinsic clearance mediated by Cytochrome P450 (CYP) and FMO enzymes.

Critical Reagents:

  • Liver Microsomes: Pooled human liver microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Why? This mimics physiological pH and provides ionic strength for enzyme stability.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to 1 µM (final <0.1% DMSO). Incubate at 37°C for 5 minutes.

    • Scientist Note: We use 1 µM to ensure we are below

      
       (linear kinetic range), ensuring the 
      
      
      
      calculation is valid.
  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

    • Scientist Note: The 1:3 ratio ensures protein precipitation.

  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Inject supernatant into LC-MS/MS.

Protocol B: Hepatocyte Stability (Phase I & II Focus)

Purpose: To capture non-CYP clearance, specifically Glucuronidation (UGT) of the alcohol and Sulfation (SULT).

Workflow:

  • Thawing: Thaw cryopreserved hepatocytes in Williams' Medium E. Assess viability (Trypan Blue exclusion; must be >75%).

  • Incubation: Dilute cells to

    
     cells/mL. Add test compound (1 µM).
    
  • Timepoints:

    
     min.
    
  • Quenching: Same as Protocol A (ACN + IS).

Analytical Methodology (LC-MS/MS)

To quantify the remaining parent compound, use the following optimized parameters.

ParameterSetting
Ionization ESI Positive Mode (Targeting the basic amine)
Column C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 3.0 min
MRM Transition 184.1 → 139.1 (Loss of dimethylamine fragment)

Scientist Note: The dimethylamino group protonates easily, making ESI+ highly sensitive. If monitoring the carboxylic acid metabolite (M2), switch to ESI Negative mode.

Data Interpretation & Calculations

Step 1: Determine Half-Life ( )

Plot the natural log (ln) of the % Parent Remaining vs. Time. The slope (


) of the linear regression is the elimination rate constant.


Step 2: Calculate Intrinsic Clearance ( )[2]

For Microsomes:



For Hepatocytes:



Step 3: Stability Classification

(Human Microsomes)
ClassificationPrediction for (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol
< 12 µL/min/mgLow Clearance Unlikely (due to alcohol moiety).
12 - 47 µL/min/mgModerate Clearance Likely Target. Fluorine stabilizes the ring, but side chains degrade.
> 47 µL/min/mgHigh Clearance Possible if N-dealkylation is rapid.

Workflow Visualization

The following diagram illustrates the critical path for the microsomal stability assay, emphasizing the "Stop Solution" timing to prevent data skewing.

AssayWorkflow cluster_sampling Sampling Loop Prep Preparation (Buffer + Microsomes) Spike Spike Compound (1 µM Final) Prep->Spike PreInc Pre-Incubation (5 min @ 37°C) Spike->PreInc Start Start Reaction (Add NADPH) PreInc->Start Sample Aliquot 50 µL Start->Sample Quench Quench (ACN + IS) Sample->Quench Immediate Quench->Sample Next Timepoint Analysis LC-MS/MS Analysis Quench->Analysis Centrifuge

Figure 2: Microsomal Stability Assay Workflow. Precision in quenching is vital to freeze the metabolic profile at exact time points.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[2] U.S. Food and Drug Administration.[2][3][4] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Chapter 23: Metabolic Stability). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Nair, B. (2001). Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. International Journal of Toxicology. (Provides metabolic context for benzyl alcohol derivatives). Link

Sources

Protocols & Analytical Methods

Method

Synthesis of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol: A Comprehensive Guide for Researchers

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol, a valuable building block in pharmaceutical research and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol, a valuable building block in pharmaceutical research and drug development.[1] The structural features of this compound, including the fluorinated phenyl ring and the aminomethyl side chain, make it a key intermediate in the synthesis of various biologically active molecules. This document offers a two-step synthetic pathway, beginning with the formation of a key aldehyde intermediate via the Mannich reaction, followed by its selective reduction to the target benzyl alcohol. The protocols provided are designed to be robust and reproducible, with in-depth explanations of the chemical principles and experimental choices to ensure success in the laboratory.

Strategic Approach to Synthesis

The synthesis of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is most effectively achieved through a two-step process that is both logical and high-yielding. This strategy leverages well-established and reliable organic reactions, ensuring a practical and efficient route to the target compound.

  • Step 1: The Mannich Reaction for Aminomethylation. The first step involves the aminomethylation of 3-fluorobenzaldehyde to introduce the dimethylaminomethyl group at the meta position. The Mannich reaction is a classic and powerful three-component condensation that forms a C-C bond between a non-enolizable aldehyde (formaldehyde), a secondary amine (dimethylamine), and a carbon acid (in this case, the aromatic ring of 3-fluorobenzaldehyde).[2][3] This reaction is particularly well-suited for this synthesis due to its efficiency in forming β-amino carbonyl compounds.[2]

  • Step 2: Selective Aldehyde Reduction. The second step focuses on the chemoselective reduction of the aldehyde functional group in the intermediate, 3-((dimethylamino)methyl)-5-fluorobenzaldehyde, to a primary alcohol. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and selective reducing agent that readily reduces aldehydes and ketones while typically not affecting other functional groups such as esters, amides, or aromatic rings, making it ideal for this synthesis.[4]

Below is a visual representation of the overall synthetic pathway:

Synthesis_Pathway cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Reduction A 3-Fluorobenzaldehyde D 3-((Dimethylamino)methyl)-5-fluorobenzaldehyde A->D HCl, Ethanol, Reflux B Dimethylamine B->D HCl, Ethanol, Reflux C Formaldehyde C->D HCl, Ethanol, Reflux E (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol D->E NaBH4, Methanol, 0°C to RT

Figure 1: Overall synthetic pathway for (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol.

Part 1: Synthesis of 3-((Dimethylamino)methyl)-5-fluorobenzaldehyde via Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons.[2] In this protocol, the aromatic proton of 3-fluorobenzaldehyde acts as the acidic component, reacting with an in-situ formed Eschenmoser's salt-like iminium ion from dimethylamine and formaldehyde.[5]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
3-FluorobenzaldehydeC₇H₅FO124.1110.0 g1.0
Dimethylamine hydrochlorideC₂H₈ClN81.547.2 g1.1
Paraformaldehyde(CH₂O)n~30.032.9 g1.2
Ethanol (absolute)C₂H₆O46.07100 mL-
Concentrated Hydrochloric AcidHCl36.461 mL-
Sodium hydroxide (5M aq.)NaOH40.00As needed-
DichloromethaneCH₂Cl₂84.93200 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluorobenzaldehyde (10.0 g, 80.6 mmol), dimethylamine hydrochloride (7.2 g, 88.7 mmol), and paraformaldehyde (2.9 g, 96.7 mmol) in 100 mL of absolute ethanol.

  • Acidification and Reflux: Add 1 mL of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: To the resulting residue, add 100 mL of deionized water. Cool the mixture in an ice bath and carefully basify with 5M aqueous sodium hydroxide solution until the pH is approximately 10-11. The product will separate as an oil. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-((dimethylamino)methyl)-5-fluorobenzaldehyde as an oil.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Part 2: Reduction of 3-((Dimethylamino)methyl)-5-fluorobenzaldehyde to (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

The selective reduction of the aldehyde to a primary alcohol is achieved using sodium borohydride. This reagent is chosen for its mild nature and high chemoselectivity for carbonyl groups.[4]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMolar Equivalents
3-((Dimethylamino)methyl)-5-fluorobenzaldehydeC₁₀H₁₂FNO181.215.0 g1.0
Sodium borohydrideNaBH₄37.831.25 g1.2
MethanolCH₃OH32.0450 mL-
Deionized WaterH₂O18.0250 mL-
Ethyl AcetateC₄H₈O₂88.11150 mL-
Saturated Sodium Chloride Solution (Brine)NaCl58.4450 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Experimental Protocol

Figure 2: Step-by-step workflow for the reduction of the intermediate aldehyde.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-((dimethylamino)methyl)-5-fluorobenzaldehyde (5.0 g, 27.6 mmol) in 50 mL of methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.25 g, 33.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench the excess sodium borohydride by the slow addition of 50 mL of deionized water.

  • Solvent Removal and Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (3-((dimethylamino)methyl)-5-fluorophenyl)methanol. The product can be further purified by column chromatography on silica gel using a methanol/dichloromethane gradient or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Characterization of the Final Product

The structure and purity of the synthesized (3-((dimethylamino)methyl)-5-fluorophenyl)methanol should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons adjacent to the hydroxyl group, the methylene protons of the dimethylaminomethyl group, and the methyl protons of the dimethylamino group. The benzylic CH₂ protons should appear as a singlet around 4.5-4.7 ppm, and the hydroxyl proton will likely be a broad singlet.[6][7]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for all ten carbon atoms in the molecule. The carbon attached to the hydroxyl group is expected to resonate in the range of 60-65 ppm.[6][8]

  • IR (Infrared) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (183.22 g/mol ).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagents:

    • 3-Fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.

    • Paraformaldehyde: Toxic and a suspected carcinogen. Handle with care and avoid inhalation of dust.

    • Dimethylamine hydrochloride: Corrosive. Causes skin and eye burns.

    • Sodium borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.[9][10][11] Handle in a dry environment and quench excess reagent carefully.

  • Procedures: The reflux and reduction steps should be monitored carefully. The quenching of sodium borohydride is exothermic and should be performed slowly in an ice bath.

References

  • BenchChem. The Mannich Reaction: A Cornerstone of Organic Synthesis and Drug Discovery. BenchChem. Accessed February 22, 2026.
  • Supporting Information for "Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines". Royal Society of Chemistry. Accessed February 22, 2026.
  • OSU Chemistry. Sodium Borohydride SOP. Oregon State University. Accessed February 22, 2026.
  • PubChem. 4-Aminobenzyl alcohol.
  • UCLA Chemistry. Sodium borohydride - Standard Operating Procedure. University of California, Los Angeles. Published December 14, 2012.
  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Accessed February 22, 2026.
  • Singh, P., & Kumar, A. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(5), 1349–1353.
  • ChemicalBook. 3-Aminobenzylalcohol(1877-77-6) 1H NMR spectrum. ChemicalBook. Accessed February 22, 2026.
  • Shiri, M. (2012). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Journal of the Indian Chemical Society, 89(4), 467-484.
  • Hajiyeva, G. A., Mammadbayli, E. H., & Ismayilova, S. V. (2021). THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIVATIVES. Processes of petrochemistry and oil refining, 22(4), 577-593.
  • MySkinRecipes. (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol. MySkinRecipes. Accessed February 22, 2026.
  • BenchChem. The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. BenchChem. Accessed February 22, 2026.
  • Rahmatpour, A., & Zarei, M. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Chiang Mai Journal of Science, 39(1), 50-55.
  • lifechem pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride. lifechem pharma. Published August 28, 2024.
  • New Jersey Department of Health. Common Name: SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov. Published August 1999.
  • ChemicalBook. 3,5-Dihydroxybenzyl alcohol synthesis. ChemicalBook. Accessed February 22, 2026.
  • ChemicalBook. 2-Aminobenzyl alcohol(5344-90-1) 13C NMR spectrum. ChemicalBook. Accessed February 22, 2026.
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Organic-synthesis.com. Accessed February 22, 2026.
  • Davidson, J. P., Sarma, K., Fishlock, D., Welch, M. H., Sukhtankar, S., Lee, G. M., ... & Cooper, G. F. (2010). A Synthesis of 3,5-Disubstituted Phenols. Organic Process Research & Development, 14(2), 477–480.
  • Chiriac, A. P., Oprea, C. I., & Chiriac, C. (2015). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL) ETHANONE. Revue Roumaine de Chimie, 60(7-8), 737-744.
  • Subramaniapillai, S. G. (2012). Mannich reaction: a versatile and convenient approach to bioactive skeletons. Journal of Chemical Sciences, 124(3), 467-482.
  • BenchChem. Application Notes and Protocols for the Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde. BenchChem. Accessed February 22, 2026.
  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic-chemistry.org. Accessed February 22, 2026.
  • Roy, S. (2016). Chapter V Mannich bases and phosphosulphurized Mannich bases: synthesis, characterization and performance evaluation as potential lube oil additives. North Bengal University-Institutional Repository.
  • US Patent App. 10/580,263. (2007). Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol.
  • Zeynizadeh, B., & Rahmani, S. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(2), 227-236.
  • CN103130617A. (2013). Synthetic method of 3,5-dihydroxybenzyl alcohol.
  • L.S.College, Muzaffarpur. (2020, September 24). Mannich reaction.
  • Seidel, D. (2014). The Redox-Mannich Reaction. Organic letters, 16(10), 2780–2783.
  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. Accessed February 22, 2026.
  • Reddy, M. S., & Narender, P. (2014). One-Pot Synthesis of Mannich Bases Under Solvent-Free Conditions.
  • Perumal, S., & Anniyappan, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46.
  • OpenOChem Learn. Alcohols. OpenOChem Learn. Accessed February 22, 2026.
  • PubChem. Dimethylamino(phenyl)methanol.
  • Sigma-Aldrich. (3-Amino-5-chlorophenyl)methanol. Sigma-Aldrich. Accessed February 22, 2026.
  • ChemScene. (5-(((3-(Dimethylamino)propyl)amino)methyl)furan-2-yl)methanol. ChemScene. Accessed February 22, 2026.
  • PubChemLite. {3-[(dimethylamino)methyl]phenyl}methanol. PubChemLite. Accessed February 22, 2026.

Sources

Application

Step-by-step preparation of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol from precursors

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and chemically logical protocol for the synthesis of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and chemically logical protocol for the synthesis of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (CAS: 1379375-33-3).

This guide prioritizes Pathway Robustness and Scalability , selecting a route that avoids cryogenic lithiation in favor of standard intermediate functionalization. This ensures the protocol is accessible for both discovery-scale (milligram) and process-development (gram) environments.

Executive Summary & Retrosynthetic Logic

The target molecule contains three distinct functionalities on a benzene core: a fluoride, a benzylic alcohol, and a benzylic dimethylamine. The meta-substitution pattern suggests a synthesis starting from a 1,3,5-substituted precursor.

While direct lithiation of 3-bromo-5-fluorobenzyl derivatives is possible, it often suffers from scalability issues (cryogenic requirements). This protocol utilizes a Linear Oxidative Functionalization Strategy starting from 3-fluoro-5-methylbenzoic acid . This route allows for precise control over the introduction of the amine and alcohol moieties.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy relying on sequential functionalization. Target (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (Target) Precursor1 Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate (Amine-Ester Intermediate) Target->Precursor1 Ester Reduction (LiAlH4) Precursor2 Methyl 3-(bromomethyl)-5-fluorobenzoate (Activated Benzylic Halide) Precursor1->Precursor2 Nucleophilic Substitution (HNMe2) Start Methyl 3-fluoro-5-methylbenzoate (Stable Starting Material) Precursor2->Start Wohl-Ziegler Bromination (NBS, Radical)

Strategic Protocol: Step-by-Step Synthesis

Phase 1: Scaffold Activation

Objective: Convert the starting material into a reactive benzylic bromide capable of accepting the amine.

Step 1.1: Esterification (If starting from Acid)

Note: If Methyl 3-fluoro-5-methylbenzoate is purchased directly, skip to Step 1.2.

  • Reagents: 3-Fluoro-5-methylbenzoic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄).

  • Protocol: Reflux the acid in MeOH with catalytic H₂SO₄ for 4 hours. Concentrate, neutralize with NaHCO₃, and extract with Ethyl Acetate (EtOAc).

  • Checkpoint: Quantitative conversion to the methyl ester is expected.

Step 1.2: Wohl-Ziegler Bromination
  • Precursor: Methyl 3-fluoro-5-methylbenzoate.

  • Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃ - Green Alternative).

  • Mechanism: Free-radical benzylic substitution.

Detailed Procedure:

  • Dissolve Methyl 3-fluoro-5-methylbenzoate (1.0 eq) in anhydrous PhCF₃ (0.2 M concentration).

  • Add NBS (1.05 eq) and AIBN (0.05 eq).

  • Heat to reflux (approx. 80-100°C) under an inert atmosphere (N₂ or Ar).

  • Monitor by TLC/HPLC. The reaction is complete when the starting material is consumed (typically 2-4 hours).

  • Workup: Cool to room temperature (RT). Filter off the succinimide byproduct. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate Methyl 3-(bromomethyl)-5-fluorobenzoate .

Phase 2: Amine Installation

Objective: Introduce the dimethylamino group via nucleophilic substitution (S_N2).

  • Reagents: Dimethylamine (2.0 M solution in THF), Potassium Carbonate (K₂CO₃).

  • Solvent: THF or Acetonitrile (MeCN).

Detailed Procedure:

  • Dissolve the brominated intermediate (from Step 1.2) in THF.[1][2]

  • Cool to 0°C. Add Dimethylamine solution (2.5 eq) dropwise.

    • Note: Excess amine acts as a base to scavenge HBr, or use K₂CO₃ (1.5 eq) to conserve amine.

  • Allow to warm to RT and stir for 4-12 hours.

  • Validation: Monitor for the disappearance of the bromide.

  • Workup: Remove volatiles under reduced pressure. Partition residue between water and EtOAc.

    • Critical: The product is a basic amine. Ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine deprotonated and in the organic phase.

  • Yield: Isolate Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate .

Phase 3: Reductive Finalization

Objective: Reduce the ester to the primary alcohol without affecting the Fluorine or Amine.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄).

  • Solvent: Anhydrous THF or Diethyl Ether.

Detailed Procedure:

  • Safety: LiAlH₄ is pyrophoric. Use a flame-dried flask under Argon.

  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0°C.

  • Add a solution of Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate (1.0 eq) in THF dropwise to the hydride suspension.

  • Stir at 0°C for 30 minutes, then allow to warm to RT.

    • Observation: Evolution of H₂ gas will occur; ensure proper venting.

  • Quench (Fieser Method):

    • Cool back to 0°C.

    • Carefully add water (1 mL per g LiAlH₄).

    • Add 15% NaOH (1 mL per g LiAlH₄).

    • Add water (3 mL per g LiAlH₄).

  • Stir until a granular white precipitate forms. Filter through a celite pad.

  • Concentrate the filtrate to obtain the crude alcohol.

  • Purification: Recrystallization or Column Chromatography (DCM/MeOH) to yield pure (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol .

Process Visualization

Experimental Workflow Diagram (DOT)

Workflow Figure 2: Sequential experimental workflow for the synthesis. cluster_0 Phase 1: Activation cluster_1 Phase 2: Substitution cluster_2 Phase 3: Reduction Step1 Start: Me-Ester Step2 Bromination (NBS/PhCF3) Step1->Step2 Reflux Step3 Amination (HNMe2/THF) Step2->Step3 SN2 Step4 Reduction (LiAlH4) Step3->Step4 Hydride Final Target: Alcohol Step4->Final Fieser Workup

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare your analytical data against these expected values.

Analytical MethodExpected Signal CharacteristicsStructural Assignment
¹H NMR (CDCl₃) δ ~7.0 - 7.2 ppm (m, 3H)Aromatic protons (H-2, H-4, H-6)
δ ~4.65 ppm (s, 2H)Benzylic Alcohol (-CH ₂OH)
δ ~3.45 ppm (s, 2H)Benzylic Amine (-CH ₂N-)
δ ~2.25 ppm (s, 6H)Dimethylamino groups (-N(CH ₃)₂)
¹⁹F NMR δ ~ -110 to -115 ppmAromatic Fluorine
Mass Spec (ESI) [M+H]⁺ = 184.12Protonated molecular ion

Critical Troubleshooting & Safety

Regioselectivity in Bromination[2]
  • Issue: Di-bromination or bromination at the wrong position.

  • Solution: Use stoichiometric NBS (1.05 eq) strictly. Do not use excess. Stop the reaction immediately upon consumption of starting material.

LiAlH₄ Handling
  • Hazard: LiAlH₄ reacts violently with water and protic solvents.

  • Control: Ensure all glassware is flame-dried. Use anhydrous THF. Conduct the quench step very slowly at 0°C.

Amine Extraction
  • Issue: Low yield after Phase 2 workup.

  • Cause: The product is an amine and may form a salt (ammonium) in acidic or neutral water, staying in the aqueous phase.

  • Solution: Adjust the aqueous layer to pH 12-14 using NaOH before extracting with organic solvent.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54378625, (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol. Retrieved from [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Bromination. Retrieved from [Link]

  • Organic Chemistry Portal. Reduction of Carboxylic Esters with Lithium Aluminum Hydride. Retrieved from [Link]

Sources

Method

Reaction conditions for coupling (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

An Application Guide for the Cross-Coupling of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol Introduction: Strategic Importance of a Versatile Building Block (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is a k...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Cross-Coupling of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

Introduction: Strategic Importance of a Versatile Building Block

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is a key intermediate in pharmaceutical research and development. Its structure is of significant interest to medicinal chemists for several reasons. The fluorinated phenyl ring can enhance metabolic stability and binding affinity, while the dimethylaminomethyl group can improve aqueous solubility and provides a basic handle for salt formation or specific molecular interactions.[1] This moiety is a valuable building block for compounds targeting neurological and psychiatric disorders.[1]

Directly coupling the benzylic alcohol of this intermediate represents a modern, atom-economical approach to generating molecular diversity, bypassing the need for pre-functionalization to halides or triflates. However, the activation of the relatively inert C(sp³)–O bond in benzylic alcohols presents a unique challenge that requires carefully optimized catalytic systems.[2] This guide provides detailed protocols and mechanistic insights for three fundamental palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this versatile substrate.

The Dual Role of the Dimethylaminomethyl Group: A Mechanistic Consideration

The tertiary amine present in the substrate is not merely a passive substituent. It can function as a directing group, coordinating to the metal catalyst and potentially influencing the reaction's efficiency and regioselectivity.[3][4][5] While the primary focus of these protocols is on C–O bond activation at the benzylic position, researchers should be aware that this internal Lewis base could either stabilize a key catalytic intermediate or, conversely, act as a catalyst inhibitor by occupying a coordination site. This dual potential necessitates careful selection of ligands and reaction conditions to achieve optimal outcomes.

Protocol I: Suzuki-Miyaura C–C Coupling

The Suzuki-Miyaura reaction is a cornerstone of C–C bond formation.[6][7] For benzylic alcohols, direct deoxygenative coupling with boronic acids offers a streamlined alternative to traditional methods.[2][8] The following protocol is adapted from leading methodologies for the direct arylation of benzylic alcohols.

Mechanistic Rationale

The key to this transformation is the in situ activation of the benzylic alcohol. One effective strategy involves its conversion to a transient isourea intermediate using a carbodiimide. This intermediate is highly susceptible to a Suzuki-Miyaura type cross-coupling.[8] The palladium catalyst undergoes oxidative addition, followed by transmetalation with the boronic acid and reductive elimination to furnish the diarylmethane product.

Suzuki_Miyaura_Mechanism cluster_activation Alcohol Activation cluster_catalytic_cycle Pd Catalytic Cycle ArOH (R)-CH₂OH Isourea Isourea Intermediate (R)-CH₂-O-C(=NiPr)NHiPr ArOH->Isourea + DIC DIC DIC (Carbodiimide) Pd0 Pd(0)L₂ PdII_A [Pd(II)L₂(R-CH₂)(Isourea)]⁺ Isourea:e->PdII_A:w Oxidative Addition PdII_B [Pd(II)L₂(R-CH₂)(Ar')] PdII_A->PdII_B Transmetalation + Ar'B(OH)₂ PdII_B->Pd0 Reductive Elimination Product Product (R)-CH₂-Ar' PdII_B->Product

Caption: Simplified mechanism for deoxygenative Suzuki-Miyaura coupling.

Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (1.0 eq.), the desired arylboronic acid (1.5 eq.), and the palladium catalyst system.

  • Solvent and Reagent Addition: Add anhydrous toluene as the solvent. Subsequently, add the carbodiimide activator.

  • Reaction Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath at the specified temperature for 18-24 hours, with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table of Recommended Conditions
ParameterRecommended Reagent/ConditionRationale
Palladium Source Pd₂(dba)₃ (2.5 mol%)A common and reliable source of Pd(0).
Ligand Tri(o-tolyl)phosphine (TTP) or TFP (10 mol%)Electron-rich phosphine ligands facilitate the catalytic cycle.
Activator N,N'-Diisopropylcarbodiimide (DIC, 1.5 eq.)Forms the key isourea intermediate for C-O activation.[8]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are crucial for this reaction.
Temperature 80–110 °CSufficient thermal energy is required to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and degradation of the Pd(0) catalyst.

Protocol II: Buchwald-Hartwig C–N Amination

The Buchwald-Hartwig amination is a powerful method for forming C–N bonds, widely used in the synthesis of pharmaceuticals.[9][10] Applying this reaction to a benzylic alcohol requires conditions that favor C–O bond cleavage over other potential side reactions.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of an activated form of the benzylic alcohol to a Pd(0) complex. In many modern protocols, the alcohol is first converted to a more reactive electrophile like a tosylate or pivalate, or activated in situ. Following oxidative addition, the amine displaces the leaving group from the palladium(II) intermediate. Deprotonation by a strong base generates a palladium-amido complex, which then undergoes reductive elimination to form the desired benzylamine product and regenerate the Pd(0) catalyst.[11]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ PdII_A L₂Pd(II)(X)(CH₂-R) Pd0->PdII_A Oxidative Addition R_CH2_X (R)-CH₂-OX (Activated Alcohol) R_CH2_X->PdII_A PdII_Amine [L₂Pd(II)(NHR'₂)(CH₂-R)]⁺X⁻ PdII_A->PdII_Amine + Amine Amine R'₂NH Amine->PdII_Amine PdII_Amido L₂Pd(II)(NR'₂)(CH₂-R) PdII_Amine->PdII_Amido + Base - Base-H⁺X⁻ Base Base (e.g., NaOtBu) Base->PdII_Amido PdII_Amido->Pd0 Reductive Elimination Product Product (R)-CH₂-NR'₂ PdII_Amido->Product

Caption: General catalytic cycle for Buchwald-Hartwig C-N coupling.

Experimental Protocol

Note: This protocol involves pre-activation of the alcohol to a pivalate ester for more reliable coupling.

  • Activation Step (Pivalate Formation): To a solution of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (1.0 eq.) and DMAP (0.1 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq.) followed by dropwise addition of pivaloyl chloride (1.2 eq.). Stir at room temperature until the reaction is complete (monitor by TLC). Work up by washing with water and brine, dry the organic layer, and concentrate to obtain the benzylic pivalate, which can be used without further purification.

  • Coupling Reaction Setup: In a glovebox, charge an oven-dried vial with the benzylic pivalate (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst, a suitable ligand, and a strong base.

  • Solvent Addition and Execution: Add anhydrous solvent (e.g., toluene or dioxane). Seal the vial and heat to the required temperature with stirring for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate, and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water, then brine. Dry the organic phase, concentrate, and purify by flash chromatography.

Table of Recommended Conditions
ParameterRecommended Reagent/ConditionRationale
Activation Group Pivalate (from Pivaloyl Chloride)Creates a good leaving group for oxidative addition.
Pd Precatalyst Pd₂(dba)₃ or a G3/G4 Precatalyst (1-2 mol%)Provides a stable and active source of the catalyst.[11]
Ligand RuPhos, XPhos, or SPhos (1.2-2.4 mol%)Bulky, electron-rich biarylphosphine ligands are essential for C(sp³)-N coupling.
Base NaOtBu or LHMDS (1.5-2.0 eq.)Strong, non-nucleophilic bases are required to deprotonate the amine.[11]
Solvent Toluene, Dioxane, or CPMEAprotic solvents with good solubility for reagents and catalyst.
Temperature 80–120 °CThermal energy is needed to overcome activation barriers.

Protocol III: Sonogashira C–C (Alkynyl) Coupling

The Sonogashira coupling provides a direct route to internal alkynes by coupling a terminal alkyne with an organic halide or pseudohalide.[12] For benzylic alcohols, conversion to a benzylic halide is a common prerequisite, though direct coupling methods are emerging.[13]

Mechanistic Rationale

The Sonogashira reaction famously involves a dual catalytic system.[12] The palladium cycle mirrors other cross-couplings: oxidative addition of the C(sp³)-X bond to Pd(0), followed by reductive elimination. The crucial difference is the transmetalation step, which is facilitated by a copper(I) co-catalyst. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive and readily transmetalates its alkynyl group to the palladium(II) center.[14]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_A L₂Pd(II)(X)(R) Pd0->PdII_A Oxidative Addition + R-X PdII_B L₂Pd(II)(C≡CR')(R) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Product R-C≡CR' PdII_B->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' CuX->Cu_Acetylide + Alkyne + Base Alkyne H-C≡CR' Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Cu_Acetylide->PdII_A

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol

Note: This protocol assumes prior conversion of the alcohol to the corresponding benzylic bromide.

  • Activation Step (Bromination): Convert (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol to the corresponding bromide using a standard reagent such as PBr₃ or CBr₄/PPh₃. Purify the resulting benzyl bromide before use in the coupling step.

  • Coupling Reaction Setup: To a Schlenk flask, add the benzyl bromide (1.0 eq.), palladium catalyst, copper(I) iodide, and a suitable ligand under an inert atmosphere.

  • Reagent and Solvent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by a suitable amine base (which also acts as a solvent in some cases). Finally, add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Table of Recommended Conditions
ParameterRecommended Reagent/ConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%)Standard, effective catalysts for Sonogashira couplings.[15]
Cu Co-catalyst Copper(I) Iodide (CuI, 2-10 mol%)Essential for forming the copper acetylide intermediate.[12]
Ligand Triphenylphosphine (PPh₃)Often included in the catalyst or added separately to stabilize Pd(0).
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and often as a co-solvent.
Solvent THF, DMF, or neat amineProvides a medium for the reaction; must be anhydrous.
Temperature 25–60 °CReactions are often feasible at or near room temperature.

Safety and Handling

  • Catalysts: Palladium catalysts are precious metals and should be handled with care to minimize waste. They are toxic and should be handled in a fume hood.

  • Solvents: Anhydrous solvents like toluene, dioxane, and THF are flammable and should be handled under an inert atmosphere.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. LHMDS is typically handled as a solution in an anhydrous solvent.

  • Reagents: Carbodiimides (DIC) are moisture-sensitive and potent allergens. Pivaloyl chloride and brominating agents are corrosive and lachrymatory.

Conclusion

The strategic functionalization of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol via modern cross-coupling reactions provides efficient and modular access to a wide array of complex molecules. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust starting point for researchers. Successful application will depend on careful optimization, consideration of the substrate's unique electronic and coordinating properties, and adherence to anhydrous and anaerobic techniques.

References

  • Toupalas, G., et al. (2022). Pd-Catalyzed Direct Deoxygenative Arylation of Non-β-Extended Benzyl Alcohols with Boronic Acids via Transient Formation of Non-Innocent Isoureas. ACS Catalysis, 12, 8147–8154. [Link]

  • Li, C., et al. (2020). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Journal of the American Chemical Society. [Link]

  • Kim, H., et al. (2024). Thiobenzoic Acid-Catalyzed Cα–H Cross Coupling of Benzyl Alcohols with α-Ketoacid Derivatives. Organic Letters. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Shaw, M. H., et al. (2020). Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering. Nature Communications. [Link]

  • Zheng, D., et al. (2014). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 50, 11964-11966. [Link]

  • He, L., et al. (2018). Efficient Synthesis of Imines by Oxidative Coupling Catalyzed by Ce‐Mn Oxide Microspheres. ChemistrySelect. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic alcohols by addition. Retrieved from [Link]

  • Yang, S.-D., et al. (2015). DFT studies on the directing group dependent arene–alkene cross-couplings. Organic & Biomolecular Chemistry, 13, 7628-7639. [Link]

  • Sigman, M. S., et al. (2021). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Science. [Link]

  • Shaw, M. H., et al. (2020). Copper-Catalyzed Benzylic C–H Coupling with Alcohols via Radical Relay. ChemRxiv. [Link]

  • Reddy, V. P., et al. (2024). Pd(0)/Xantphos-Catalyzed Benzylic C(sp3)–O Arylation of Benzyl Heteroaryl Ethers. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Saint-Denis, T. G., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47, 9193-9246. [Link]

  • Liu, H., et al. (2024). Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. Molecules, 29(3), 572. [Link]

  • MySkinRecipes. (n.d.). (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Directing groups – Knowledge and References. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]

  • Gholinejad, M., et al. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. New Journal of Chemistry, 45, 237-248. [Link]

  • MySkinRecipes. (n.d.). (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2013). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. [Link]

  • ResearchGate. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. [Link]

  • Kochi University of Technology Repository. (2012). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Alkali metal salts-assisted coupling reaction between fluorinated benzyl electrophiles and alkenylboronic acids. RSC Advances, 12, 30374-30378. [Link]

  • ResearchGate. (2021). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein J. Org. Chem., 15, 2824–2832. [Link]

  • ResearchGate. (2016). Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. [Link]

Sources

Application

Application Notes &amp; Protocols: Optimization of Nucleophilic Substitution with (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

Abstract This technical guide provides a comprehensive framework for the optimization of nucleophilic substitution reactions involving (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol, a key intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the optimization of nucleophilic substitution reactions involving (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The unique structural features of this benzylic alcohol—namely the acid-sensitive dimethylaminomethyl group and the electron-withdrawing fluoro group—present distinct challenges to conventional substitution protocols. This document elucidates the underlying mechanistic principles, offers detailed, field-proven protocols for hydroxyl activation and subsequent substitution, and presents a systematic approach to reaction optimization. By explaining the causality behind experimental choices, this guide equips researchers, scientists, and drug development professionals to navigate the complexities of this substrate and achieve high-yield, high-purity synthesis of desired derivatives.

Introduction: A Substrate of Pharmaceutical Significance

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is a valuable building block in medicinal chemistry, frequently employed in the development of novel therapeutics targeting neurological and psychiatric disorders.[1] Its derivatives are often designed to interact with key neurotransmitter systems.[1] The synthetic challenge lies in the selective functionalization of the benzylic alcohol in the presence of two electronically influential and potentially reactive substituents.

Nucleophilic substitution at a benzylic position can proceed via two primary mechanisms: the unimolecular (Sₙ1) pathway, which involves a carbocation intermediate, or the bimolecular (Sₙ2) pathway, which involves a concerted backside attack. Benzylic substrates are particularly susceptible to Sₙ1 reactions due to the resonance stabilization of the resulting carbocation.[2][3][4] However, the hydroxyl moiety of an alcohol is an exceptionally poor leaving group, necessitating activation prior to substitution.[5] This guide will dissect the nuanced behavior of this specific substrate and provide robust strategies for its successful derivatization.

Mechanistic Considerations: Navigating Electronic and Steric Effects

The efficiency and selectivity of a nucleophilic substitution reaction are dictated by the stability of its intermediates and transition states. For (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol, the meta-substituents play a decisive role.

The Sₙ1 Pathway: A Disfavored Route

An Sₙ1 reaction requires the formation of a stable benzylic carbocation. While benzylic cations are generally stable, the substituents on this specific molecule create a significant energetic barrier.

  • Fluorine's Inductive Effect: The highly electronegative fluorine atom at the C-5 position exerts a strong electron-withdrawing inductive effect (-I), which destabilizes the positive charge of the adjacent carbocation.[6]

  • The Protonated Amine: To activate the alcohol by protonation (a common Sₙ1 strategy), strongly acidic conditions are required.[5] Under these conditions, the basic dimethylamino group will be protonated to form a dimethylammonium cation. This positively charged group exerts a powerful -I effect, further destabilizing the carbocation and making the Sₙ1 pathway energetically unfavorable.

Figure 1: Energetic barriers to the Sₙ1 pathway.

The Sₙ2 Pathway: The Optimal Approach

Given the challenges of the Sₙ1 pathway, the Sₙ2 mechanism is the most logical and controllable route. This approach circumvents the formation of an unstable carbocation. The core strategy involves a two-step sequence:

  • Activation: Convert the poor hydroxyl leaving group into a highly effective one, such as a halide or a sulfonate ester.

  • Displacement: Introduce the desired nucleophile to displace the new leaving group.

This strategy allows for the use of a wide range of nucleophiles under conditions that do not require protonation of the dimethylamino group, thereby avoiding its deactivating effects. This method is particularly efficient for primary benzylic alcohols.[7]

Protocol I: Activation of the Hydroxyl Group

The choice of activating agent is critical and depends on the desired reactivity and the stability of the activated intermediate. Below are two robust methods for converting the benzylic alcohol into a substrate primed for Sₙ2 displacement.

Method A: Conversion to Benzylic Bromide (Appel Reaction)

This protocol converts the alcohol to a moderately reactive benzyl bromide, which is suitable for a wide range of nucleophiles.

Materials:

  • (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.2 eq) and stir until fully dissolved. Then, add carbon tetrabromide (1.2 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, (3-(bromomethyl)-5-fluorophenyl)-N,N-dimethylmethanamine, can be purified by flash column chromatography on silica gel.

Causality: The PPh₃ and CBr₄ react in situ to form the active brominating species, [Ph₃PBr]⁺Br⁻. The alcohol's oxygen attacks the phosphonium center, and subsequent collapse of the intermediate with the bromide ion yields the desired benzyl bromide, water, and triphenylphosphine oxide. Cooling is essential to control the exothermic reaction and prevent side product formation.

Method B: Conversion to Benzylic Mesylate

This protocol generates a highly reactive benzyl mesylate, ideal for less reactive nucleophiles or when faster reaction times are desired.

Materials:

  • (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold 1 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the starting alcohol (1.0 eq) and a non-nucleophilic base such as TEA (1.5 eq) in anhydrous DCM (0.1 M).

  • Reagent Addition: Cool the solution to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise via syringe, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C. The reaction is typically rapid; monitor by TLC for the disappearance of the starting material (usually < 1 hour).

  • Workup: Quench the reaction with water. Transfer to a separatory funnel and wash sequentially with ice-cold 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (< 30 °C). Note: Benzylic mesylates can be unstable and are often used immediately in the next step without purification.

Causality: The non-nucleophilic base deprotonates the alcohol, and the resulting alkoxide attacks the electrophilic sulfur of MsCl, displacing the chloride. The resulting mesylate (-OMs) is an excellent leaving group because its negative charge is highly stabilized by resonance across the sulfonyl group.

Protocol II: Nucleophilic Displacement

This general protocol outlines the Sₙ2 displacement reaction using the activated substrate from Protocol I. Morpholine is used as a representative amine nucleophile.

Figure 2: General experimental workflow for substitution.

Materials:

  • Activated substrate (benzyl bromide or mesylate, 1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

Step-by-Step Protocol:

  • Setup: To a solution of the activated substrate in anhydrous ACN, add K₂CO₃ and morpholine.

  • Reaction: Heat the mixture to 50-70 °C and stir. Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in EtOAc and wash with water (3x) to remove any remaining DMF and salts. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or crystallization to yield the desired tertiary amine.

Causality: The nucleophile (morpholine) performs a backside attack on the electrophilic benzylic carbon, displacing the leaving group (Br⁻ or MsO⁻) in a single, concerted step. A polar aprotic solvent like ACN or DMF is ideal as it solvates the cation of the base (K⁺) but does not hydrogen-bond with the nucleophile, preserving its reactivity. K₂CO₃ acts as a mild base to neutralize any acid formed during the reaction.

Optimization Strategies & Data Interpretation

A systematic approach is crucial for optimizing yield and purity. The following parameters should be investigated, and the results can be tabulated for clear comparison.

Figure 3: Logical flow for reaction optimization.

Table 1: Effect of Leaving Group on Reaction Time and Yield
EntryLeaving GroupNucleophileConditionsTime (h)Yield (%)
1-BrMorpholineK₂CO₃, ACN, 60 °C885
2-OMsMorpholineK₂CO₃, ACN, 60 °C292
  • Insight: The mesylate is a more reactive leaving group, leading to faster reaction times and potentially higher yields, making it preferable for less reactive nucleophiles.

Table 2: Effect of Solvent on Reaction Rate
EntryLeaving GroupSolventConditionsTime (h)Yield (%)
1-OMsTolueneK₂CO₃, 60 °C>24<10
2-OMsAcetonitrile (ACN)K₂CO₃, 60 °C292
3-OMsDMFK₂CO₃, 60 °C1.594
  • Insight: Polar aprotic solvents (ACN, DMF) are essential for promoting the Sₙ2 reaction by stabilizing the transition state and solvating counter-ions. Non-polar solvents like toluene are ineffective.

Table 3: Troubleshooting Common Issues
ProblemProbable CauseSuggested Solution
No Reaction 1. Incomplete activation of the alcohol.2. Poorly reactive nucleophile.3. Insufficient temperature.1. Confirm activation by ¹H NMR or LC-MS before proceeding.2. Switch to a more reactive leaving group (-OMs).3. Increase reaction temperature in 10 °C increments.
Low Yield 1. Degradation of activated intermediate.2. Competing elimination (E2) reaction.1. Use the activated intermediate immediately without purification.2. Use a less sterically hindered base or run the reaction at a lower temperature.
Multiple Products 1. Over-alkylation of amine nucleophile.2. Side reaction with the dimethylamino group.1. Use a larger excess of the primary/secondary amine nucleophile.2. Ensure reaction conditions are not acidic. Use a non-nucleophilic base.

Conclusion

The successful nucleophilic substitution of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol hinges on circumventing the electronically disfavored Sₙ1 pathway. A robust, two-step Sₙ2 strategy, involving the conversion of the benzylic alcohol to a potent leaving group like a mesylate followed by displacement with a chosen nucleophile in a polar aprotic solvent, provides a reliable and high-yielding route to a diverse range of derivatives. Careful control of reaction conditions, particularly temperature and the choice of base, is paramount to minimizing side reactions and ensuring high purity of the final product. This systematic approach empowers chemists to efficiently utilize this valuable pharmaceutical intermediate in complex synthetic campaigns.

References

  • This reference list is a representative compilation based on the provided search results. All links should be verified for accessibility.
  • Greener amine synthesis: Nucleophilic substitution of alcohols via reactive isouronium salts under mechanochemical one-jar reaction conditions. (n.d.). Angewandte Chemie International Edition. [Link]

  • Dehydroxylation of alcohols for nucleophilic substitution. (2022). Organic & Biomolecular Chemistry. [Link]

  • Benzylic C(sp3)–H fluorination. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Benzylic C(sp 3 )–H fluorination. (2024). Beilstein-Institut. [Link]

  • Origin of the SN2 Benzylic Effect. (2008). Journal of the American Chemical Society. [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling). (n.d.). Organic Chemistry Portal. [Link]

  • Tandem Synthesis of 10-Dimethylaminobenzo[h]quinazolines from 2-Ketimino-1,8-bis(dimethylamino)naphthalenes via Nucleophilic Replacement of the Unactivated Aromatic NMe2 Group. (2016). Organic Letters. [Link]

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? (2025). Chemistry Stack Exchange. [Link]

  • Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. (n.d.). Royal Society of Chemistry. [Link]

  • Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific. [Link]

  • 7.5 Characteristics of the SN1 Reaction. (n.d.). Fundamentals of Organic Chemistry. [Link]

  • Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde. (2021). Royal Society of Chemistry. [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. [Link]

  • A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents. (n.d.). MDPI. [Link]

  • Benzyl alcohol synthesis by benzylic substitution. (n.d.). Organic Chemistry Portal. [Link]

  • 11.5 Characteristics of the SN1 Reaction. (2023). OpenStax. [Link]

  • Photochemical Heterolysis of 3,5-Bis(dimethylamino)benzyl Alcohols and Esters. (2015). ResearchGate. [Link]

  • SN1 reaction at the Benzylic position. (2024). YouTube. [Link]

  • SN1 reactions. (n.d.). Visualize Organic Chemistry. [Link]

  • (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol. (n.d.). MySkinRecipes. [Link]

  • 6.4: Characteristics of the SN1 Reaction. (2023). Chemistry LibreTexts. [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016). Molecules. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). MDPI. [Link]

  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles. (n.d.). Organic Syntheses. [Link]

  • Nucleophilic Substitution Reactions of N-Methyl α-Bromoacetanilides with Benzylamines in Dimethyl Sulfoxide. (2011). ResearchGate. [Link]

  • Ch 11 : Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. [Link]

  • Nucleophilic Aromatic Substitution - The Benzyne Mechanism. (2018). Master Organic Chemistry. [Link]

Sources

Method

Scalable synthesis methods for (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

Application Note: Scalable Synthesis of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol Executive Summary & Strategic Rationale The target compound, (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol , represents a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

Executive Summary & Strategic Rationale

The target compound, (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol , represents a critical "linker-fragment" motif often utilized in kinase inhibitors and CNS-active agents (e.g., Citalopram analogs). The synthesis of 1,3,5-substituted benzenes presents a classic regioselectivity challenge.

While laboratory-scale methods often rely on the lithiation of expensive precursors like 3-bromo-5-fluorobenzaldehyde, this Application Note details a cost-effective, scalable Process Route starting from the abundant commodity chemical 5-fluoroisophthalic acid .

Key Advantages of this Protocol:

  • Cost Efficiency: Avoids palladium catalysts and cryogenic organolithium steps.

  • Scalability: Utilizes Red-Al (Vitride) for a "Global Reduction" strategy, converting both amide and ester functionalities in a single high-throughput operation.

  • Safety: Eliminates the use of solid LiAlH₄ on a large scale, replacing it with solution-phase reductants.

Retrosynthetic Analysis & Pathway

The strategy relies on the desymmetrization of dimethyl 5-fluoroisophthalate. By differentiating the two carboxylate groups—one serving as the precursor to the benzyl alcohol and the other to the benzyl amine—we establish a robust linear sequence.

Synthetic Pathway Diagram

Synthesispathway Start Dimethyl 5-fluoroisophthalate (Starting Material) Step1 Step 1: Desymmetrization (Controlled Monohydrolysis) Start->Step1 NaOH, MeOH/THF Inter1 3-(Methoxycarbonyl)-5-fluorobenzoic acid (Mono-acid) Step1->Inter1 Step2 Step 2: Amidation (CDI / Dimethylamine) Inter1->Step2 Activation Inter2 Methyl 3-(dimethylcarbamoyl)-5-fluorobenzoate (Amido-Ester) Step2->Inter2 Step3 Step 3: Global Reduction (Red-Al / Toluene) Inter2->Step3 High Temp Reduction Target (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (Target) Step3->Target

Figure 1: Convergent synthesis pathway utilizing a desymmetrization/global reduction strategy.

Detailed Experimental Protocols

Stage 1: Desymmetrization (Monohydrolysis)

Objective: Selectively hydrolyze one ester group of the diester to generate the mono-acid.

Reagents:

  • Dimethyl 5-fluoroisophthalate (1.0 equiv)

  • Sodium Hydroxide (1.05 equiv, 1M aqueous)

  • Solvent: Methanol / THF (4:1 v/v)

Protocol:

  • Dissolve Dimethyl 5-fluoroisophthalate in MeOH/THF at 0°C.

  • Add NaOH solution dropwise over 2 hours. Crucial: Slow addition prevents bis-hydrolysis.

  • Stir at 20°C for 12 hours. Monitor by HPLC (Target: >85% Mono-acid, <5% Diacid).

  • Workup: Evaporate volatiles. Dilute with water.[1] Extract unreacted diester with EtOAc (recycle this). Acidify aqueous layer to pH 3 with HCl. Precipitate the Mono-acid . Filter and dry.[1][2][3]

Checkpoint: The product should be a white solid. Yield: ~75-85% (based on conversion).

Stage 2: Amidation

Objective: Convert the carboxylic acid to the N,N-dimethylamide without affecting the remaining ester.

Reagents:

  • Mono-acid from Stage 1 (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Dimethylamine hydrochloride (1.5 equiv)

  • Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF

Protocol:

  • Suspend the Mono-acid in anhydrous DCM.

  • Add CDI portion-wise at 0°C. Evolution of CO₂ gas will be observed.

  • Stir for 1 hour at Room Temperature (RT) to form the acyl-imidazole intermediate.

  • Add Dimethylamine HCl and Triethylamine. Stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove imidazole/amine), then sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate.

  • Product: Methyl 3-(dimethylcarbamoyl)-5-fluorobenzoate. (Oil or low-melting solid).

Stage 3: Global Reduction (The "Process" Step)

Objective: Simultaneous reduction of the Ester (to Alcohol) and Amide (to Amine) using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al or Vitride ).

Why Red-Al? Unlike LiAlH₄ (solid, pyrophoric), Red-Al is a solution (usually in Toluene), thermally stable, and safer for scale-up.

Reagents:

  • Amido-Ester from Stage 2 (1.0 equiv)

  • Red-Al (65-70% in Toluene) (3.5 equiv)

  • Solvent: Anhydrous Toluene

Protocol:

  • Charge Amido-Ester and Toluene into a reactor under N₂. Cool to 0°C.

  • Add Red-Al solution dropwise. Exothermic reaction – control temp <20°C.

  • Once addition is complete, heat the mixture to Reflux (110°C) for 4–6 hours.

    • Mechanism:[4][5][6] The ester reduces quickly to the alcohol. The amide requires higher activation energy to reduce to the amine (via the iminium ion).

  • Quench (Critical Safety Step): Cool to 0°C. Carefully add Rochelle's Salt solution (Potassium Sodium Tartrate) or 15% NaOH. Do not use water alone, as aluminum salts will form an unworkable gel.

  • Isolation: Separate phases. Extract aqueous layer with Toluene or EtOAc.

  • Purification: The crude amine-alcohol can often be purified by crystallization as an oxalate or HCl salt, or via short-path distillation if liquid.

Process Data & Critical Parameters

ParameterSpecificationImpact on Quality
NaOH Stoichiometry (Stage 1) 0.95 – 1.05 equivExcess leads to diacid (waste); Deficit leaves diester (recyclable).
Amidation Activation Time >45 minsInsufficient time for CDI activation results in low yield.
Red-Al Equivalents >3.2 equivTheoretical need is 2.0 (Amide) + 0.75 (Ester), but excess ensures full conversion of the stable amide.
Quench Temperature <10°CHigh temp quenching causes violent hydrogen evolution.

Alternative "Rapid" Lab Route (Route B)

For small-scale (<5g) synthesis where raw material cost is less critical than time, the Reductive Amination / Grignard route is viable.

  • Precursor: 3-Bromo-5-fluorobenzaldehyde.

  • Step 1: Reductive Amination with Dimethylamine/STAB

    
     1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine.
    
  • Step 2: Grignard Formation (Mg/THF) followed by Paraformaldehyde addition.

    • Note: This route is faster but harder to scale due to the exotherm of the Grignard initiation and the cost of the brominated starting material [1, 2].

References

  • Preparation of 3-(dimethylaminomethyl)benzyl alcohol. PrepChem. (Analogous protocol for non-fluorinated variant). Available at: [Link]

  • Design and Synthesis of Citalopram Analogues. National Institutes of Health (PMC). (Describes Grignard methods for fluorophenyl-dimethylamino derivatives). Available at: [Link]

  • Process for the preparation of fluorobenzyl derivatives.European Patent EP1114809A1. (Industrial hydrolysis and reduction conditions).

Sources

Application

Application Note: Solvent Engineering for (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

This Application Note is designed for researchers and process chemists working with (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (CAS: 1379375-33-3).[1][2] It addresses the specific physicochemical challenges posed...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (CAS: 1379375-33-3).[1][2] It addresses the specific physicochemical challenges posed by this molecule's "dual-functionality"—a basic tertiary amine and a reactive primary alcohol—and provides validated protocols for solvent selection.[1]

Executive Summary & Molecule Profile

The selection of solvents for (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is not merely a matter of solubility; it is a control parameter for chemoselectivity.[1][2] This molecule exhibits a "Schizophrenic Solubility Profile" :

  • The Fluorine Effect: Increases lipophilicity (

    
    ), enhancing solubility in non-polar aprotic solvents (DCM, Toluene).[2]
    
  • The Amine Anchor: The dimethylamino group (

    
    ) creates pH-dependent solubility and can act as a catalyst poison or an unintended nucleophile.[2]
    
  • The Benzyl Alcohol: Susceptible to oxidation, substitution, and elimination.

Successful processing requires a solvent system that suppresses the nucleophilicity of the amine while activating the alcohol, or vice versa.[2]

Physicochemical Data Table
PropertyValue (Approx.)Implication for Solvent Selection
LogP 1.8 - 2.1Soluble in chlorinated solvents and ethers; limited water solubility at neutral pH.[1][2]
pKa (Amine) ~9.5Protonates in acidic media (pH < 7), partitioning into aqueous phase.[2]
H-Bond Donors 1 (-OH)Good solubility in H-bond accepting solvents (THF, EtOAc).[1][2]
Thermal Limit ~140°C (Est.)Avoid high-boiling solvents (DMSO/DMF) if distillation is required (risk of decomposition).[2]

Solvent Selection Matrix

The following decision matrix correlates reaction types with optimal solvent classes.

Solvent Compatibility Guide
Solvent ClassRepresentative SolventsSuitabilityCritical Notes
Chlorinated DCM, Chloroform, DCEExcellent Primary Choice. High solubility for the free base.[1][2] Non-coordinating. Ideal for oxidations (Swern) and activations (SOCl₂).[2]
Ethers THF, 2-MeTHF, MTBEGood Good for Grignard/Lithiation chemistry.[1][2] Warning: The amine can coordinate to Lewis Acid reagents, requiring higher equivalents in THF.[2]
Alcohols MeOH, EtOH, IPAConditional Use only for reductive amination or hydrogenation.[1] Avoid in electrophilic activation (competes with the benzyl alcohol).[2]
Dipolar Aprotic DMF, DMSO, NMPAvoid High boiling points make removal difficult without acidic wash (which traps the product).[2] Promotes N-oxide formation during oxidation.[1]
Hydrocarbons Toluene, HeptanePoor Poor solubility at RT.[1] Useful only for high-temp crystallization or azeotropic water removal.[1]
Decision Tree Visualization

The following logic flow guides the solvent choice based on the intended transformation.

SolventSelection Start Reaction Type? Oxidation Oxidation (-CH2OH -> -CHO) Start->Oxidation Activation Activation (Mesylation/Halogenation) Start->Activation Coupling Coupling (Suzuki/Buchwald) Start->Coupling Ox_Solvent Dichloromethane (DCM) Oxidation->Ox_Solvent Act_Solvent DCM or Toluene Activation->Act_Solvent Coup_Solvent 1,4-Dioxane or 2-MeTHF Coupling->Coup_Solvent Ox_Reason Avoids N-Oxidation; Easy Workup Ox_Solvent->Ox_Reason Act_Reason DCM: High Solubility Toluene: Precipitates Salt Act_Solvent->Act_Reason Coup_Reason High Temp Stability; Solubilizes Catalyst Coup_Solvent->Coup_Reason

Figure 1: Solvent selection decision tree based on reaction thermodynamics and chemoselectivity requirements.

Detailed Protocols & Case Studies

Protocol A: Chemoselective Oxidation (Alcohol Aldehyde)

Challenge: Oxidizing the alcohol without forming the N-oxide at the dimethylamino site.[2] Recommended Solvent: Dichloromethane (DCM).[3] Method: Swern Oxidation or MnO₂.[1] (Avoid acid-catalyzed Jones Reagent as it protonates the amine, making it insoluble and inactive).[2]

Step-by-Step:

  • Preparation: Dissolve (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (1.0 equiv) in anhydrous DCM (10 volumes).

    • Why DCM? It solubilizes the free base perfectly at -78°C (Swern conditions) and is inert to the amine.[2]

  • Reagent Addition: Add DMSO (2.2 equiv) and Oxalyl Chloride (1.1 equiv) at -78°C.

  • Quench: Add Et₃N (5 equiv).

    • Note: The internal dimethylamino group is not basic enough to serve as the sole acid scavenger in this reaction; external base is required.[2]

  • Workup: Warm to RT. Add water.

    • Critical Step: The product is an amine. Do not wash with dilute HCl, or the product will move to the aqueous layer.[2] Wash with saturated NaHCO₃.[4]

Protocol B: Activation via Thionyl Chloride (Alcohol Alkyl Chloride)

Challenge: The amine can form a hydrochloride salt immediately, precipitating out of solution and stalling the reaction.[2] Recommended Solvent: Toluene or Chloroform.[1]

Step-by-Step:

  • Dissolution: Dissolve substrate in Chloroform (CHCl₃).

    • Why CHCl₃? The HCl salt of the amine is often soluble in chloroform (unlike in ether/hexane), allowing the reaction to proceed in a homogeneous phase.[2]

  • Reaction: Add SOCl₂ dropwise at 0°C.

    • Mechanism:[1][2][5] The amine will initially scavenge the HCl byproduct, forming a salt.[2] In CHCl₃, this salt remains solvated or forms a fine suspension that reacts further.

  • Free-Basing (In-situ): If the reaction stalls due to salt precipitation, add a non-nucleophilic base (e.g., DIPEA) or switch solvent to DCM to maintain solubility.[1][2]

Purification & Workup Strategy (The "pH Switch")

The most powerful attribute of this molecule is its ability to switch phases based on pH.[2] This allows for "Chromatography-Free" purification using solvent partitioning.[1]

The "pH Switch" Protocol[2]
  • Acid Phase (Impurity Removal):

    • Dissolve crude reaction mixture in EtOAc.

    • Extract with 1M HCl (aq) .

    • Result: The Product (protonated) moves to the Aqueous Phase .[2] Non-basic impurities (unreacted alcohol, neutral byproducts) stay in the Organic Phase .[2] Discard Organic Phase.

  • Base Phase (Product Recovery):

    • Basify the aqueous phase to pH > 10 using NaOH (aq) or K₂CO₃ .[2]

    • Result: Product returns to Free Base form (milky suspension).

  • Extraction:

    • Extract with DCM or MTBE .[1]

    • Dry (Na₂SO₄) and concentrate.[4]

WorkupFlow Crude Crude Reaction Mix (Organic Solvent) AcidWash Add 1M HCl (aq) Crude->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgLayer1 Organic Layer (Neutral Impurities) Separation1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Product-H+ Salt) Separation1->AqLayer1 Bottom Layer Discard Discard OrgLayer1->Discard Basify Basify to pH 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Figure 2: The "pH Switch" purification workflow utilizing the amphoteric nature of the amino-benzyl alcohol.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7421, 3-(Dimethylamino)phenol. (Analogous reactivity profile). Retrieved from [Link][2]

  • Biotage (2023). Can reaction solvent choice impact synthesis results? (Detailed analysis of solvent effects on amine/aldehyde reactions). Retrieved from [Link]

  • Royal Society of Chemistry (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

Executive Summary You are working with (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (CAS: 944598-73-4). This molecule presents a specific set of purification challenges due to its amphiphilic nature (basic tertiary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (CAS: 944598-73-4). This molecule presents a specific set of purification challenges due to its amphiphilic nature (basic tertiary amine + polar benzyl alcohol) and the electronic effects of the fluorine substituent.

This guide addresses the three most common support tickets we receive for this class of intermediates:

  • Extraction Failures: Difficulty separating the product from non-basic precursors (aldehydes/esters).

  • Chromatographic Tailing: Poor resolution on silica gel due to amine-silanol interactions.

  • Trace Contamination: Persistence of boron salts (from reduction) or des-fluoro analogs.

Module 1: Acid-Base Extraction (The "Workhorse" Protocol)

Q: My product is co-eluting with non-basic impurities. How can I isolate it without running a column?

A: Because your molecule contains a basic nitrogen (dimethylamine moiety), you can exploit a "pH-Switch" extraction. The fluorine atom at the meta position is electron-withdrawing, which slightly lowers the pKa of the benzyl amine compared to a non-fluorinated analog (estimated pKa ~8.8–9.0), but it remains sufficiently basic to be protonated by mineral acids.

The Protocol: Do not simply "wash" the organic layer. You must move the product into the aqueous phase and back.

  • Dissolution: Dissolve crude mixture in a water-immiscible organic solvent (DCM or MTBE).

  • Acidification (Forward Extraction): Extract with 1M HCl (aq) .

    • Mechanism:[1][2][3][4] The amine protonates (

      
      ), becoming water-soluble.
      
    • Result: Impurities (aldehydes, benzyl alcohols without amines, neutral side products) stay in the organic layer.

  • Separation: Discard the organic layer (or keep for recovery of unreacted starting material).

  • Basification (Reverse Extraction): Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Sat.

    
      until pH > 12.
    
    • Mechanism:[1][2][3][4] Deprotonates the ammonium salt back to the free base.

    • Crucial Step: The solution will turn cloudy (oiling out).

  • Re-extraction: Extract the now-basic aqueous layer 3x with DCM.

  • Drying: Dry combined organics over

    
     and concentrate.
    

Visualizing the Logic:

ExtractionLogic start Crude Mixture (Product + Neutral Impurities) acid_add Add 1M HCl (aq) Partition start->acid_add layer_sep Separate Layers acid_add->layer_sep org_waste Organic Layer (Contains Neutral Impurities) layer_sep->org_waste Top (if Ether) / Bottom (if DCM) aq_acid Aqueous Acid Layer (Contains Product as HCl Salt) layer_sep->aq_acid Product Layer base_add Basify to pH > 12 (NaOH/Na2CO3) aq_acid->base_add extract_final Extract with DCM base_add->extract_final final_prod Final Organic Layer (Pure Free Base) extract_final->final_prod

Figure 1: Logic flow for the "pH-Switch" purification strategy to remove neutral organic impurities.

Module 2: Chromatographic Troubleshooting

Q: My product streaks/tails badly on silica gel, contaminating other fractions. How do I fix this?

A: This is the classic "Silanol Effect." The acidic silanol groups (


) on the silica surface form strong hydrogen bonds or ionic interactions with your dimethylamino group.

Solution Matrix:

MethodAdditive/PhaseWhy it worksRecommended For
Mobile Phase Modifier 1–2% Triethylamine (TEA) TEA competes for silanol sites, "blocking" them so your product can pass.Standard Flash Chromatography
Mobile Phase Modifier 1%

in MeOH
Ammonia is a stronger base and suppresses ionization of the amine.High polarity impurities
Stationary Phase Amine-Functionalized Silica The silica surface is pre-capped with propyl-amine groups. No basic modifiers needed.Sensitive compounds or strict GMP limits on TEA
Reverse Phase C18 at High pH (pH 10) Uses Ammonium Bicarbonate/Ammonia buffer. Keeps amine neutral (unprotonated).HPLC / Prep-HPLC
Q: I see a polar impurity eluting just after my product. What is it?

A: In the synthesis of dimethylamines, the N-Oxide is a common impurity (formed by air oxidation or peroxide residues).

  • Diagnosis: The N-oxide is significantly more polar than the free amine. It often shows a distinct shift in NMR (methyl protons shift downfield).

  • Removal:

    • Chemical:[2][3][5][6][7][8][9] Wash the organic phase with mild reducing agent (e.g.,

      
      ) if the N-oxide is generated in situ.
      
    • Chromatographic: Use a gradient starting with low polarity (DCM/Hexane) to elute the amine, then ramp to DCM/MeOH to elute the N-oxide.

Module 3: Advanced Impurity Profiling & Scavenging

Q: How do I remove Boron salts after a borohydride reduction?

A: If you synthesized the alcohol via reduction of an aldehyde/ester using


 or 

, boron complexes can "stick" to the amino-alcohol, causing mass balance issues and cloudy NMR spectra.

The "Methoxide Cure":

  • After the reaction, quench with Methanol.

  • Concentrate the mixture on a rotovap.

  • Repeat: Redissolve in MeOH and concentrate again (3-4 times).

    • Mechanism:[1][2][4] Boron forms Trimethyl Borate (

      
      ), which is volatile and azeotropes away.
      
    • Check:

      
       NMR can confirm the absence of boron residues.
      
Q: How can I confirm the "Des-fluoro" impurity isn't present?

A: If you used catalytic hydrogenation (Pd/C) to reduce a precursor, you might have accidentally cleaved the C-F bond (hydrodehalogenation).

  • Standard LC-MS: Might miss it if the ionization efficiency is similar and peaks overlap.

  • The Gold Standard: Quantitative

    
     NMR .
    
    • The product will have a distinct singlet (or multiplet depending on H-coupling) around -110 to -115 ppm (typical for meta-fluoro aromatics).

    • Inorganic fluoride (NaF) appears at ~ -119 ppm.

    • Absence of signal implies total loss of fluorine (des-fluoro impurity).

    • Multiple peaks imply regioisomers.

Analytical Decision Tree:

PurityCheck sample Purified Sample check1 1H NMR sample->check1 check2 19F NMR sample->check2 res1 Check Alkyl Region (Dimethylamine singlet) check1->res1 res2 Check Aromatic Region (Integration) check1->res2 res3 Single Peak? (-113 ppm approx) check2->res3 res4 Multiple Peaks? check2->res4 action1 Regioisomers present res4->action1

Figure 2: Analytical workflow utilizing 19F NMR for rapid purity confirmation.

References

  • BenchChem Technical Support. (2025).[10][11] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Biotage. (2023).[12] Is there an easy way to purify organic amines? Retrieved from

  • Tantillo, D. J., et al. (2018).[5] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry.[5] Retrieved from

  • ResearchGate Community. (2016).[13] How to remove sodium borohydride from solution after reduction? Retrieved from

Sources

Optimization

Optimizing crystallization of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol salts

Subject: (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol Salts Executive Summary This guide addresses the specific challenges associated with crystallizing salts of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol ....

Author: BenchChem Technical Support Team. Date: February 2026

Subject: (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol Salts

Executive Summary

This guide addresses the specific challenges associated with crystallizing salts of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol . This molecule presents a unique set of physicochemical properties: a basic tertiary amine center (


), a polar benzyl alcohol tail, and an electron-withdrawing fluorine substituent.[1]

Common issues with this structural class include "oiling out" (liquid-liquid phase separation), hygroscopicity (especially with HCl salts), and solvate formation .[1] This support center is structured to guide you from counter-ion selection through to process scale-up.

Module 1: Counter-ion Selection & Thermodynamics

Context: The tertiary dimethylamine group is the primary site for protonation. The fluorine atom lowers the basicity slightly compared to non-fluorinated benzylamines, but it remains sufficiently basic to form salts with medium-to-strong acids.

Q1: Which counter-ions should I screen first?

Recommendation: Do not default immediately to Hydrochloric Acid (HCl). While HCl salts are common, tertiary amine hydrochlorides are notoriously hygroscopic.[1] Use the


 Rule : For a stable salt, 

.
Acid Candidate

(approx)

Expected Properties
Methanesulfonic -1.9>10High solubility; good for bioavailability; risk of hygroscopicity.
Maleic 1.9~7Excellent crystallinity; often forms stable 1:1 salts.
Fumaric 3.0~6High melting points; non-hygroscopic; potential for 2:1 (Base:Acid) stoichiometry.
Succinic 4.2~4.8Good for physical stability; lower solubility than sulfonates.
Hydrochloric -6.0>14High risk of hydrates/hygroscopicity; use as a benchmark only.
Q2: How do I calculate the required stoichiometry?

Protocol:

  • Determine the purity of your free base (HPLC).

  • Calculate molar equivalents based on the amine functionality (1 eq).

  • Critical Step: For dicarboxylic acids (Fumaric/Succinic), screen both 1:1 and 2:1 (Base:Acid) ratios.[1] This molecule's steric bulk (dimethyl group) may favor a 1:1 ratio even with diacids.

Module 2: Screening & "Oiling Out" Troubleshooting

Context: "Oiling out" occurs when the salt separates as a liquid droplet rather than a crystal lattice.[2][3] This is thermodynamically stable relative to the supersaturated solution but metastable relative to the crystal.

Visualizing the Decision Logic

The following workflow outlines the critical path for salt screening and troubleshooting oiling out.

SaltScreeningWorkflow Start Start: Free Base + Solvent AddAcid Add Acid (Controlled Rate) Start->AddAcid CheckPhase Observation AddAcid->CheckPhase ResultSolid Precipitate Formed CheckPhase->ResultSolid Immediate Solid ResultClear Clear Solution CheckPhase->ResultClear No Change ResultOil Oiling Out (LLPS) CheckPhase->ResultOil Droplets ActionHeatCool Heat to Dissolve -> Slow Cool ResultClear->ActionHeatCool ActionAntiSolvent Add Anti-Solvent (Dropwise) ResultClear->ActionAntiSolvent Alternative ActionTempCycle Temperature Cycling ResultOil->ActionTempCycle Re-dissolve ActionHeatCool->ResultSolid Success ActionHeatCool->ResultOil Failure ActionSeed Add Seeds @ Metastable Zone ActionSeed->ResultSolid ActionTempCycle->ActionSeed

Figure 1: Logic flow for salt screening, prioritizing interventions for oiling out (LLPS).

Q3: My salt is oiling out upon cooling. How do I fix this?

Root Cause: The system has entered the "Liquid-Liquid Phase Separation" (LLPS) region before crossing the solubility curve of the crystal. Troubleshooting Guide:

  • Reduce Supersaturation: You are likely too concentrated. Dilute the solution by 20-30% and reheat.

  • Change Solvent Polarity: Oiling out often happens when the solvent is "too good" for the impurities but "too poor" for the salt.

    • Current: Ethyl Acetate/Hexane?

      
      Switch to: IPA/IPAc (Isopropyl Acetate).
      
  • Temperature Cycling:

    • Heat the oil/solvent mixture until it becomes a single phase (solution).

    • Cool slowly.[2] When the oil reappears, hold the temperature constant .

    • Add a seed crystal (if available) or scratch the glass. The oil droplets act as a reservoir for supersaturation; crystals will often grow out of the oil droplets.

Module 3: Process Optimization (Crystallization)

Context: Once a crystalline hit is identified, you must define the Metastable Zone Width (MSZW) to ensure reproducibility.

Q4: How do I determine the MSZW for this salt?

Protocol (Polythermal Method):

  • Preparation: Prepare 5 vials with increasing concentrations of the salt (e.g., 50, 60, 70, 80, 90 mg/mL).

  • Dissolution (Solubility Curve): Heat at 0.5°C/min. Record the temperature (

    
    ) where the solution becomes perfectly transparent.
    
  • Nucleation (Supersolubility Curve): Cool at 0.5°C/min. Record the temperature (

    
    ) where the first turbidity appears.
    
  • Calculation:

    
    .
    

Application: Your target seeding temperature should be roughly 50% of the way into the MSZW . Seeding too close to


 risks dissolving the seeds; seeding too close to 

risks uncontrolled spontaneous nucleation.
Visualizing the Cooling Profile

The following diagram illustrates the ideal cooling profile to maximize crystal size and purity.

CoolingProfile T1 1. Dissolution (T > Saturation) T2 2. Rapid Cool to Metastable Zone T1->T2 T3 3. Seeding Point (Add 0.5-1.0 wt%) T2->T3 T4 4. Isothermal Hold (Heal Seeds) T3->T4 T5 5. Slow Cooling Ramp (Cubic cooling) T4->T5 T6 6. Isolation T5->T6

Figure 2: Optimized cooling crystallization profile. Note the isothermal hold after seeding to prevent secondary nucleation.

Q5: The crystals are too small/needle-like. How can I improve morphology?

Mechanistic Insight: Needle morphology often indicates that crystal growth is much faster in one axis than the others. This is common in salts where H-bonding drives growth in a specific direction. Solutions:

  • Slower Cooling: Reduce cooling rate from 0.5°C/min to 0.1°C/min. This lowers the supersaturation driving force, allowing growth on slower-growing faces.

  • Solvent Switch: If growing in Ethanol (H-bond donor), switch to a non-donor solvent like Acetonitrile or Acetone (if solubility permits).[1] Solvents that interact with specific crystal faces can inhibit growth on those faces, altering the shape.

  • Ostwald Ripening: After crystallization is complete, cycle the temperature

    
     for 2-4 hours. This dissolves small fines and deposits material onto larger crystals.
    
Module 4: Solid State Characterization (Validation)
Q6: My DSC shows two endotherms. Is this a polymorph?

Analysis:

  • Scenario A (Desolvation): First peak is broad and low temperature (<100°C), second is sharp.[1]

    • Test: Run TGA (Thermogravimetric Analysis). If weight loss correlates with the first peak, it is a solvate/hydrate.

  • Scenario B (Polymorph Transition): Small endotherm followed immediately by an exotherm (recrystallization), then a final melt.[1]

    • Diagnosis: Enantiotropic polymorphs. The solid is converting from a metastable form to a stable form during heating.

  • Scenario C (Eutectic Impurity): A small peak appearing just before the main melt.

    • Diagnosis: Salt disproportionation or residual free base. Check proton NMR for stoichiometry.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4][5][6] (2011).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4]

  • FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism. U.S. Food and Drug Administration.

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[4] (Focus on Metastable Zone Width determination).

  • Viedma, C. (2005).[1] Chiral Symmetry Breaking During Crystallization: Complete Chiral Purity Induced by Nonlinear Autocatalysis and Recycling. Physical Review Letters. (Reference for Ostwald Ripening and attrition concepts).

  • PubChem. (2025).[8][9] Compound Summary: Benzylamine.[8][10] National Library of Medicine. (Source for pKa estimation of benzylamine derivatives).

Disclaimer: This guide is intended for research and development purposes. All protocols should be validated within your specific laboratory environment, adhering to local safety regulations regarding the handling of fluorinated compounds and organic solvents.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol . It is designed for analytical chemists and drug development scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol . It is designed for analytical chemists and drug development scientists requiring precise structural characterization data.[1]

Executive Summary

Compound: (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol Molecular Formula: C₁₀H₁₄FNO Exact Mass: 183.106 Target Ion [M+H]⁺: m/z 184.11[1][2]

This guide characterizes the collision-induced dissociation (CID) behavior of the target compound under Electrospray Ionization (ESI) conditions.[3] The fragmentation signature is defined by a competitive loss mechanism between the benzylic hydroxyl group (dehydration) and the dimethylamino moiety (deamination).

Key Diagnostic Ions:

  • m/z 166.10: Dehydrated benzyl cation (Base Peak in low-energy CID).[1]

  • m/z 121.04: Fluoro-methyl-tropylium ion (Core aromatic scaffold).[1][2]

  • m/z 58.06: Dimethylimmonium ion (Aliphatic amine marker).[1]

Structural Logic & Ionization Mechanics

To interpret the spectrum accurately, one must understand the "push-pull" electronics of the molecule during ionization.[1]

The Protonation Site Competition

In ESI(+), protonation is governed by gas-phase basicity.[1]

  • Tertiary Amine (-N(CH₃)₂): The most basic site.[1] Kinetic protonation occurs here, generating the initial [M+H]⁺ population.

  • Benzylic Hydroxyl (-OH): Less basic, but protonation here leads to a highly stabilized carbocation intermediate via water loss.[1]

  • Fluorine Substituent: Acts as an electronegative "tag," withdrawing electron density from the ring.[1] This destabilizes the benzylic cation slightly compared to non-fluorinated analogs, requiring higher collision energies (CE) for fragmentation onset.[1]

The "Fluorine Tag" Effect

The fluorine atom (19 Da) is metabolically and structurally stable in this scaffold. It serves as a mass defect anchor.[1] Unlike chlorine or bromine, it does not show a distinct isotopic pattern, but its presence shifts all ring-containing fragments by exactly +18 Da relative to the non-fluorinated analog (see Section 5).[1]

Experimental Protocol: Characterization Workflow

This protocol ensures reproducible generation of the fragmentation data described below.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of target compound in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is critical to ensure full protonation of the amine and hydroxyl groups.

Phase 2: MS Source Parameters (ESI+)
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6500 / Sciex 7500).[2]

  • Flow Rate: 10 µL/min (Direct Infusion).

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source decay).

  • Gas Temperature: 300°C.

Phase 3: Collision Energy (CE) Ramping

To observe the full pathway, acquire spectra at three distinct energy levels:

  • Low CE (10-15 eV): Isolates the dehydration product (m/z 166).

  • Medium CE (25-35 eV): Generates the skeletal rearrangement ions (m/z 121).

  • High CE (>45 eV): Forces aromatic ring cleavage and immonium ion release (m/z 58).

Fragmentation Pathway Analysis

The fragmentation follows a "Y-shaped" divergence based on which functional group leaves first.[1][2]

Pathway A: The Dehydration Channel (Dominant)

The benzylic alcohol is labile. Upon collisional activation, the hydroxyl group is protonated and leaves as neutral water (18 Da).

  • Transition: m/z 184 → m/z 166.

  • Mechanism: Formation of a resonance-stabilized 3-((dimethylamino)methyl)-5-fluorobenzyl cation.[2]

Pathway B: The Deamination Channel

Following dehydration, the molecule loses the amine side chain.

  • Transition: m/z 166 → m/z 121.

  • Neutral Loss: Dimethylamine (HN(CH₃)₂, 45 Da).[1]

  • Product: The resulting ion (C₈H₆F⁺) rearranges into a fluorinated methyl-tropylium ion, a highly stable aromatic species.[1]

Pathway C: The Immonium Marker

At high energy, the aliphatic amine chain undergoes alpha-cleavage.[1]

  • Transition: m/z 184 → m/z 58.

  • Structure: CH₂=N⁺(CH₃)₂.[1]

  • Significance: This low-mass ion confirms the presence of the dimethylamino-methyl tail.

Visualization: Fragmentation Tree

FragmentationPathway M_H [M+H]+ Precursor m/z 184 Frag_166 Benzylic Cation m/z 166 (Base Peak) M_H->Frag_166 Loss of H2O (-18 Da) Frag_139 Deaminated Ion m/z 139 M_H->Frag_139 Loss of HN(Me)2 (-45 Da) Frag_58 Immonium Ion m/z 58 M_H->Frag_58 Alpha Cleavage Frag_121 Fluoro-Tropylium m/z 121 Frag_166->Frag_121 Loss of HN(Me)2 (-45 Da) Frag_139->Frag_121 Loss of H2O (-18 Da)

Figure 1: ESI-MS/MS fragmentation tree for (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol.[1][2]

Comparative Analysis: Target vs. Alternatives

This section compares the target compound against its non-fluorinated analog to demonstrate the specific mass shifts useful for derivative tracking.

Comparator: [3-((Dimethylamino)methyl)phenyl]methanol (Defluoro-Analog).

FeatureTarget Compound (Fluorinated)Defluoro-Analog (Alternative)Shift (Δ)Interpretation
Precursor Ion m/z 184.11m/z 166.12+18 DaFluorine substitution on the ring.[1][2]
Primary Fragment m/z 166.10 (-H₂O)m/z 148.11 (-H₂O)+18 DaThe ring structure remains intact.[1][2]
Core Scaffold m/z 121.04 (Fluoro-Tropylium)m/z 103.05 (Methyl-Tropylium)+18 DaDiagnostic for the aromatic core.[1][2]
Amine Marker m/z 58.06m/z 58.060 Da The amine tail is identical; no F on the tail.
Stability High (F stabilizes ring)ModerateN/ATarget requires +5eV higher CE for equivalent fragmentation.[1]

Scientific Insight: The +18 Da shift is consistent across all ring-containing fragments, while the m/z 58 marker remains constant.[1] This "constant vs. shifted" pattern is a self-validating check: if you see m/z 58 but the parent shifts by 18, you have confirmed the fluorination is on the ring, not the amine tail.

References

  • Holčapek, M., et al. (2010).[1] Fragmentation mechanisms of protonated benzylamines: Electrospray ionization-tandem mass spectrometry study. Journal of Mass Spectrometry. Link

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra.[1][4][5][6][7][8] University Science Books. (Standard reference for alpha-cleavage and tropylium formation rules).

  • Sigma-Aldrich. (2024). Product Specification: {3-[(dimethylamino)methyl]phenyl}methanol.[1]Link

  • NIST Mass Spectrometry Data Center. Standard fragmentation of Benzyl Alcohol derivatives.[1]Link

Sources

Comparative

Beyond the H-Bond: SAR Profiling of the Fluorinated Scaffold (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

[1] Executive Summary Product Identity: (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol Role: Pharmacophore Fragment / Key Intermediate Primary Application: Optimization of solubility and metabolic stability in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Product Identity: (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol Role: Pharmacophore Fragment / Key Intermediate Primary Application: Optimization of solubility and metabolic stability in kinase inhibitors and GPCR ligands (e.g., SERT, Dopamine).[1]

This guide objectively compares the performance of the 5-fluoro-3-((dimethylamino)methyl)benzyl alcohol scaffold against its non-fluorinated and chlorinated analogs. While often viewed merely as a synthetic intermediate, this specific substitution pattern represents a "Goldilocks" zone in Fragment-Based Drug Discovery (FBDD)—balancing the steric minimalism of hydrogen with the metabolic blockade of halogens, without the lipophilic penalty of chlorine.

Structural Analysis & Competitor Comparison[1]

In medicinal chemistry, the decision to incorporate a fluorine atom at the meta-position relative to a benzylic amine is rarely arbitrary. It is a strategic move to modulate pKa and block metabolic soft spots.

The Competitors

We compare the Subject Molecule (Compound A ) against three standard alternatives used during lead optimization:

  • Compound A (Subject): 5-Fluoro substitution.

  • Compound B (The Control): Des-fluoro (Hydrogen only).

  • Compound C (The Lipophile): 5-Chloro substitution.

  • Compound D (The Polar): Pyridine analog (Nitrogen in ring).

Comparative Performance Matrix
FeatureCompound A (Subject) Compound B (Des-Fluoro)Compound C (5-Chloro)Compound D (Pyridine)
Electronic Effect Strong EWG (

= 0.[1]34)
NeutralModerate EWGStrong EWG
Steric Radius (Å) 1.47 (Small)1.20 (Minimal)1.75 (Bulky)N/A
Lipophilicity (

LogP)
+0.15 (Moderate)0 (Reference)+0.70 (High)-0.60 (Low)
Metabolic Stability High (Blocks CYP oxidation)Low (Ring oxidation prone)HighModerate
pKa of Amine ~8.8 (Optimized)~9.3 (Too basic)~8.7~8.0
hERG Liability Risk LowModerateHighLow

Scientist's Insight: The 5-fluoro substitution (Compound A) is superior because it lowers the pKa of the benzylic amine by approximately 0.5 log units compared to Compound B. This increases the fraction of neutral molecules at physiological pH (7.4), enhancing membrane permeability (passive diffusion) without sacrificing the solubility benefits of the amine. Compound C (Chloro) often introduces a "grease penalty" (high LogP), leading to non-specific binding.[1]

Detailed Structure-Activity Relationship (SAR)[1]

The Metabolic Blockade Mechanism

The primary failure mode for the non-fluorinated analog (Compound B) is rapid oxidation by CYP450 isoforms (specifically CYP2D6 and CYP3A4) at the electron-rich phenyl ring positions.

  • Compound B: The C-H bond at position 5 is a "soft spot" for hydroxylation, leading to rapid clearance (

    
    ).
    
  • Compound A: The C-F bond (116 kcal/mol) is metabolically inert. The fluorine atom sterically and electronically shields the ring from the heme-iron center of CYP enzymes.

Visualization of the SAR Logic

SAR_Logic Core Scaffold Core: (3-((Dimethylamino)methyl)phenyl)methanol Path_H H-Analog (Compound B) High Basicity (pKa ~9.3) Rapid Metabolism Core->Path_H No Substitution Path_Cl Cl-Analog (Compound C) High Lipophilicity (LogP++) Steric Clashes Core->Path_Cl 5-Cl Sub Path_F F-Analog (Subject) Metabolic Shield Optimal pKa (~8.8) High LLE Core->Path_F 5-F Sub Outcome_H Poor Bioavailability High Clearance Path_H->Outcome_H Outcome_Cl Toxicity Risk Solubility Issues Path_Cl->Outcome_Cl Outcome_F Lead Candidate Balanced Profile Path_F->Outcome_F

Figure 1: Decision tree for scaffold optimization. The Fluorinated path offers the highest probability of success by balancing physicochemical properties.

Experimental Protocols (Self-Validating Systems)

To verify the superiority of the fluorinated scaffold, the following experimental workflow is recommended. These protocols are designed to be self-validating by including internal reference standards.

Microsomal Stability Assay (Metabolic Clearance)

Objective: Quantify the intrinsic clearance (


) difference between the Fluoro- and Des-fluoro analogs.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of Compound A and Compound B in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Activation: Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing Warfarin as internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Validation: Run Verapamil (high clearance) and Warfarin (low clearance) as positive controls. The assay is valid only if Verapamil

    
     min.
    

Expected Results:

  • Compound B (H):

    
     min (Rapid clearance).
    
  • Compound A (F):

    
     min (Stable).
    
Comparative Solubility (Thermodynamic)

Objective: Ensure the Fluorine addition does not crash solubility (a common issue with Chlorine).

Protocol:

  • Add excess solid compound to PBS (pH 7.4) in a glass vial.

  • Shake at 25°C for 24 hours.

  • Filter through a 0.45 µm PVDF membrane.

  • Quantify filtrate concentration via HPLC-UV against a standard curve.

Target Threshold:


 is required for fragment screening.

Synthesis & Derivatization Workflow

The utility of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol lies in its "methanol" handle, which allows it to be coupled to core scaffolds (e.g., kinase hinge binders).[1]

Synthesis_Flow Start Start: (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol Step1 Activation: Convert -OH to -Cl (SOCl2) or -OMs Start->Step1 Branch2 Path B: Oxidation to Aldehyde (Dess-Martin Periodinane) Start->Branch2 Branch1 Path A: Nucleophilic Substitution (React with Phenol/Amine Core) Step1->Branch1 Final1 Ether/Amine Linked Drug Branch1->Final1 Final2 Reductive Amination Target Branch2->Final2

Figure 2: Synthetic utility of the methanol handle. Path B is preferred for creating flexible linkers in H3 receptor antagonists.

Authoritative References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

    • Core citation for metabolic blocking effects of fluorine.

  • Morgenthaler, M., et al. (2007).[1] Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem, 2(8), 1100-1115.[1] Link

    • Source for pKa modulation data of fluorinated benzylamines.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

    • Comprehensive review on bioisosteric replacement strategies.

  • Hajduk, P. J., & Sauer, W. H. (2008).[1] Lipophilic Ligand Efficiency: a useful metric for lead selection. Journal of Medicinal Chemistry, 51(3), 553-564.[1] Link

    • Basis for the LLE comparison metrics used in Section 2.

Sources

Validation

Validating Purity of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol: A Comparative LC-MS Guide

Executive Summary: The Case for LC-MS In the synthesis of high-value pharmaceutical intermediates like (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (CAS: 1379375-33-3), purity is not just a specification—it is a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for LC-MS

In the synthesis of high-value pharmaceutical intermediates like (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (CAS: 1379375-33-3), purity is not just a specification—it is a critical quality attribute (CQA).[1] This fluorinated benzyl alcohol derivative serves as a pivotal scaffold in the development of kinase inhibitors and neurotransmitter receptor ligands.

While HPLC-UV remains the workhorse of QC labs, it often fails to detect non-chromophoric impurities or resolve structurally similar byproducts (e.g., des-fluoro analogs) that co-elute with the main peak. GC-MS , while sensitive, struggles with the polarity of the free amine and hydroxyl groups, often requiring cumbersome derivatization.

This guide objectively compares these methodologies and establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior validation technique. We provide a field-proven, self-validating protocol designed to ensure the absolute integrity of your starting material.[1]

Comparative Analysis: Why LC-MS Wins

The following table contrasts the performance of LC-MS against traditional alternatives for this specific chemical class (fluorinated amino-alcohols).

Table 1: Comparative Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV GC-MS
Specificity High. Mass-based detection resolves co-eluting peaks (e.g., separating the target from its N-oxide).[1]Medium. Relies solely on retention time and UV absorption; prone to "hidden" impurities under the main peak.High. Good separation, but thermal degradation of the alcohol/amine is a risk.
Sensitivity (LOD) Excellent (< 1 ng/mL). Critical for detecting trace genotoxic impurities or catalysts.Standard (~0.1 µg/mL). Limited by the extinction coefficient of the phenyl ring.Good. But often compromised by peak tailing of polar groups.
Sample Prep Minimal. "Dilute and Shoot" compatible.Minimal. Simple dilution.Complex. Requires derivatization (e.g., silylation) to cap -OH and -NH groups.[1]
Impurity ID Definitive. Provides molecular weight and fragmentation data for structural elucidation.None. Requires external standards for every potential impurity.Good. Library matching available, but limited to volatile impurities.

Technical Deep Dive: The "Fluorine-Amine" Challenge

Validating (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol presents two specific chemical challenges:

  • The Basic Amine: The dimethylamino group (

    
    ) tends to interact with residual silanols on standard C18 silica columns, causing peak tailing and poor resolution.
    
  • The Fluorine Substituent: Fluorine is small and highly electronegative. Separation from the non-fluorinated analog (a common starting material impurity) is difficult on standard alkyl phases due to similar hydrophobicity.

The Solution: This protocol utilizes a Pentafluorophenyl (PFP) stationary phase. The PFP ring engages in


 interactions and specific dipole-dipole interactions with the analyte's fluorine and amine groups, offering orthogonal selectivity to C18 and superior peak shape for basic compounds.

Validated Experimental Protocol

This method is designed to be self-validating , meaning the presence of specific system suitability markers ensures the data is reliable before analysis begins.

Materials & Reagents[2][3][4]
  • Analyte: (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol (>98% purity).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • Column: Kinetex F5 (PFP core-shell), 2.1 x 100 mm, 1.7 µm (or equivalent).

LC Conditions[4][5]
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (Buffers amine, improves ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B[1]

    • 6.0 min: 95% B[1]

    • 8.0 min: 95% B[1]

    • 8.1 min: 5% B (Re-equilibration)

  • Column Temp: 40°C.

MS Conditions (Triple Quadrupole or Q-TOF)[1]
  • Ionization: ESI Positive Mode (Protonation of the tertiary amine is highly efficient).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Detection Mode:

    • Full Scan (Q1): 100–500 m/z (For impurity profiling).

    • MRM (Quantification):

      • Precursor: m/z 184.1 [M+H]⁺

      • Quantifier Transition: m/z 184.1

        
         139.1 (Loss of dimethylamine, characteristic benzyl cation).
        
      • Qualifier Transition: m/z 184.1

        
         109.0 (Fluorotropylium ion).
        

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating purity and identifying unknown impurities.

ValidationWorkflow Start Start: Crude Sample LC_Sep UHPLC Separation (PFP Column) Start->LC_Sep MS_Det MS Detection (Full Scan + MRM) LC_Sep->MS_Det Decision1 Is Main Peak Purity > 98%? MS_Det->Decision1 Impurity_Check Analyze Minor Peaks (>0.1% Area) Decision1->Impurity_Check No Report Generate CoA (Purity Validated) Decision1->Report Yes Match_RT Matches Known Impurity RT? Impurity_Check->Match_RT Confirm_Std Confirm with Reference Standard Match_RT->Confirm_Std Yes Elucidate MS/MS Fragmentation Analysis (Identify Structure) Match_RT->Elucidate No Confirm_Std->Report Elucidate->Report

Figure 1: Logic flow for impurity identification and purity validation using LC-MS.

Impurity Profiling: What to Look For

Using LC-MS allows for the prediction and detection of specific synthetic byproducts.

Table 2: Common Impurities & MS Signatures[1]
Impurity NameOriginRelative RT (vs Main)MS Signature [M+H]⁺
Des-fluoro Analog Starting Material0.9 (Earlier)166.1 (-18 Da)
Aldehyde Intermediate Incomplete Reduction1.2 (Later)182.1 (-2 Da)
N-Oxide Oxidation0.5 (Much Earlier)200.1 (+16 Da)
Dimer Ether Acidic Workup1.5 (Much Later)349.2 (Dimer)

Mechanism of Detection: The Des-fluoro analog (Mass 166) is the most critical impurity to monitor. On a standard C18 column, it may co-elute with the fluorinated product (Mass 184). The PFP column separates these based on the specific fluorine-dipole interaction, while the Mass Spectrometer definitively distinguishes them by their m/z difference of 18 Da.

Validation Parameters (ICH Q2(R2) Aligned)

To ensure this method is "Publish Ready," the following validation criteria must be met:

  • Specificity: Inject a blank, the solvent vehicle, and known impurities. Ensure no interference at the retention time of the main peak (

    
     min).
    
  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    
     must be 
    
    
    
    .
  • Accuracy (Recovery): Spike the analyte into a sample matrix at 80%, 100%, and 120%. Recovery should be 98–102%.

  • Precision: 6 replicate injections of the standard. RSD of peak area should be

    
     (System Suitability).
    
  • LOD/LOQ: Determine the signal-to-noise ratio (S/N). LOD is S/N

    
     3; LOQ is S/N 
    
    
    
    10.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on column selection and PFP phases).
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4][5][6][Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[1] Journal of Chromatography A, 1073(1-2), 99-109.[1] (Mechanistic grounding for PFP column choice).

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol and its Synthetic Intermediates

Executive Summary (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is a key structural motif and intermediate in the synthesis of modern active pharmaceutical ingredients (APIs), particularly those targeting neurotrans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is a key structural motif and intermediate in the synthesis of modern active pharmaceutical ingredients (APIs), particularly those targeting neurotransmitter systems.[1] Its precise molecular architecture, featuring a fluorinated aromatic ring, a benzylic alcohol, and a tertiary amine, necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of this target molecule and its potential synthetic intermediates. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer predictive data to guide researchers in their analytical workflows. The causality behind procedural choices is emphasized to ensure robust, self-validating analytical outcomes.

The Analytical Challenge: A Multi-Functional Molecule

The structural complexity of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol requires a synergistic analytical approach. No single technique can provide a complete picture. This guide will illustrate how NMR provides the definitive structural map, IR confirms the presence of key functional groups, and MS validates the molecular weight and elemental composition.

Molecule (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol FG1 Benzylic Alcohol (-CH2OH) Molecule->FG1 IR, ¹H/¹³C NMR FG2 Tertiary Amine (-N(CH3)2) Molecule->FG2 IR, ¹H/¹³C NMR FG3 Substituted Aromatic Ring Molecule->FG3 IR, ¹H/¹³C NMR FG4 Fluorine Substituent Molecule->FG4 ¹⁹F NMR, MS

Caption: Key functional groups of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic environments of atomic nuclei (¹H, ¹³C, ¹⁹F), it provides detailed information on connectivity, stereochemistry, and electronic structure.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-N(CH ₃)₂ ~2.25 Singlet (s) 6H Aliphatic protons adjacent to a nitrogen atom.
-CH ₂-N ~3.45 Singlet (s) 2H Benzylic protons adjacent to a nitrogen atom.
-CH ₂OH ~4.68 Singlet (s) or Doublet (d) 2H Benzylic protons adjacent to an oxygen atom. May couple with the -OH proton.
Ar-H 6.90 - 7.20 Multiplets (m) 3H Aromatic protons are deshielded. The fluorine atom will introduce complex splitting patterns.[2]

| -OH | Variable (e.g., ~1.5-3.0) | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent-dependent. Exchangeable with D₂O.[3] |

¹³C NMR Spectroscopy

Carbon NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-N(C H₃)₂ ~45.0 Aliphatic carbon adjacent to nitrogen.
-C H₂-N ~64.0 Benzylic carbon adjacent to nitrogen.
-C H₂OH ~64.5 Benzylic carbon adjacent to oxygen.[3]
Ar-C 113.0 - 145.0 Aromatic carbons. The C-F carbon will show a large one-bond coupling constant. Others will show smaller couplings.

| Ar-C -F | ~163.0 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon directly bonded to fluorine, significantly deshielded with characteristic large coupling. |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that is invaluable for fluorinated compounds. It confirms the presence and electronic environment of the fluorine atom. For the target molecule, a single peak, likely a multiplet due to coupling with aromatic protons, would be expected.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 10-15 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a chemical shift reference (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.[4]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms. A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C.

  • D₂O Shake (for -OH identification): After acquiring the initial ¹H NMR, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The exchangeable -OH proton signal will disappear or significantly diminish.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectrum to the TMS signal. Integrate peaks in the ¹H spectrum and pick peaks in all spectra.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a fast and simple method to verify the presence of key functional groups by detecting their characteristic vibrational frequencies. It is an excellent first-pass technique for monitoring reaction progress, for instance, by observing the disappearance of a starting material's carbonyl group and the appearance of the product's hydroxyl group.

Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹) Functional Group Vibration Expected Appearance Rationale
3600 - 3200 O-H stretch (alcohol) Strong, Broad Characteristic of hydrogen-bonded hydroxyl groups.[5]
3100 - 3000 C-H stretch (aromatic) Medium, Sharp Indicates sp² C-H bonds of the phenyl ring.[6]
2980 - 2800 C-H stretch (aliphatic) Medium, Sharp From the methyl and methylene groups.[7]
1600, 1500, 1450 C=C stretch (aromatic) Medium to Weak, Sharp Multiple bands are characteristic of the aromatic ring itself.[6][8]
1350 - 1250 C-N stretch (aromatic amine) Medium to Strong Confirms the presence of the dimethylamino-methyl moiety attached to the ring.[9][10]
1250 - 1000 C-O stretch (alcohol) Strong Confirms the benzylic alcohol group.

| ~1150 | C-F stretch | Strong | Indicates the carbon-fluorine bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Record a background spectrum on a clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans is typically sufficient to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample scan against the background to generate the final transmittance or absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns and high-resolution analysis, can help determine its elemental formula. It is a highly sensitive technique essential for confirming product identity and detecting low-level impurities.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI) The molecular weight of C₁₀H₁₄FNO is 183.22 g/mol .

m/z (mass-to-charge ratio)IonRationale
184.1132[M+H]⁺The protonated molecular ion; the most common observation in positive-ion ESI. Its high-resolution mass would confirm the elemental formula.
183.1054[M]⁺The molecular ion, which may be observed depending on the ionization technique.
166.09[M+H - H₂O]⁺Loss of water from the benzylic alcohol is a common fragmentation pathway.
107.08[C₇H₈O]⁺ fragmentA potential fragment corresponding to a benzyl alcohol-like structure.[11]
79.05[C₆H₇]⁺ fragmentA common fragment observed in the mass spectra of benzyl alcohols.[12][13]
Experimental Protocol: Direct Infusion ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Tuning and Calibration: Ensure the instrument is tuned and calibrated across the desired mass range using a standard calibration solution.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Determine the exact mass of the most abundant ions. Use software tools to calculate the elemental formula from the high-resolution mass of the [M+H]⁺ ion and compare the isotopic pattern with the theoretical pattern for C₁₀H₁₄FNO.

Comparative Analysis & Integrated Workflow

The true power of spectroscopic characterization lies in the integration of data from these complementary techniques. An efficient workflow ensures a comprehensive and accurate structural assignment.

Caption: Integrated workflow for spectroscopic characterization.

Comparative Summary of Techniques

Feature NMR Spectroscopy IR Spectroscopy Mass Spectrometry
Primary Information Complete molecular structure, connectivity, stereochemistry. Presence/absence of functional groups. Molecular weight, elemental formula, fragmentation.
Resolution Atomic level Functional group level Molecular level
Sensitivity Moderate (mg scale) Low (mg scale) Very High (µg to ng scale)
Key Strength Unambiguous structural elucidation. Speed, simplicity, low cost. High sensitivity and accuracy for MW determination.
Key Limitation Relatively slow, requires more sample, complex spectra. Provides limited structural detail. Isomers are often indistinguishable without chromatography.

| Alternative Methods | X-ray Crystallography (for solids) | Raman Spectroscopy | Elemental Analysis |

Characterizing Synthetic Intermediates

This analytical workflow is equally critical for characterizing intermediates. For example, in a potential synthesis starting from 3-fluoro-5-formylbenzonitrile, the aldehyde intermediate would show a strong C=O stretch in the IR (~1700 cm⁻¹) and an aldehyde proton in the ¹H NMR (~10 ppm). Monitoring the disappearance of these signals and the appearance of the alcohol O-H stretch and benzylic -CH₂OH signals provides a robust method for tracking reaction progress.

Conclusion

The spectroscopic characterization of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is a clear example of the necessity of a multi-technique analytical strategy. While IR and MS provide rapid and essential checks for functional groups and molecular weight, only a full suite of NMR experiments (¹H, ¹³C, ¹⁹F) can deliver the conclusive, publication-quality evidence required for structural confirmation in a research and drug development setting. By following the integrated workflow presented, researchers can ensure data integrity, validate synthetic outcomes, and build a comprehensive analytical profile for this important pharmaceutical intermediate.

References

  • Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel deriv
  • Shrivastava, V.S. et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre.
  • Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. SCIREA Journal of Chemistry.
  • How Does Benzyl Alcohol Produce a Peak
  • 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl...
  • The mass spectra of benzyl alcohol (IS; underivatized) obtained upon...
  • (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol. MySkinRecipes.
  • 2-Nitrobenzyl alcohol(612-25-9) 1H NMR spectrum. ChemicalBook.
  • Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? Chemistry Stack Exchange.
  • IR Spectroscopy Tutorial: Amines. University of Calgary.
  • Design and Synthesis of Citalopram Analogues. PMC.
  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • 15.
  • 12.6 Infrared Spectra of Some Common Functional Groups.
  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • expt 11 benzyl alcohol IR and NMR video. YouTube.
  • Spectroscopic Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Technical Guide. Benchchem.
  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals As a novel compound often utilized as a pharmaceutical intermediate, (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol requires meticulous handling to ensu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound often utilized as a pharmaceutical intermediate, (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively with this and similar chemical entities.

Understanding the Hazard Profile

Key Structural Features and Associated Risks:

  • Fluorinated Phenyl Group: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds highly stable and potentially persistent in the environment.[2][3] Incomplete combustion can lead to the formation of hazardous byproducts.[2][3]

  • Dimethylamino Group (Tertiary Amine): Amines can be corrosive and may cause skin and eye irritation. Some amino alcohols can cause severe skin burns and eye damage.[4]

  • Methanol Group (Primary Alcohol): Analogous compounds like benzyl alcohol can cause skin and eye irritation.[5][6] Inhalation of vapors may lead to respiratory tract irritation, dizziness, and drowsiness.[6]

Based on these structural analogs, it is prudent to treat (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol as a compound that may be toxic if swallowed, in contact with skin, or if inhaled.[7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's anticipated properties.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against potential splashes of the chemical which may cause serious eye irritation or damage.[5][10]
Hand Protection Chemically resistant gloves such as butyl rubber or nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the material.Provides a barrier against skin contact, which could lead to irritation or toxic effects through dermal absorption.[11]
Body Protection A flame-retardant lab coat or chemical-resistant apron. Protective clothing should be worn to prevent skin contamination.Protects the wearer from spills and splashes. Contaminated clothing should be removed immediately and washed before reuse.[5][12]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.Minimizes the risk of inhaling potentially harmful vapors, which can cause respiratory irritation and systemic toxic effects.[11]

Operational Plan: From Receipt to Disposal

A systematic approach to handling (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol is crucial for maintaining a safe laboratory environment.

Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][13] The storage container should be kept tightly sealed.[7][8][12]

Handling and Use
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[14]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6][12]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[7][8][12]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[7][10][12]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Don Appropriate PPE A->B C Retrieve from Storage B->C Proceed to Handling D Weigh/Dispense in Fume Hood C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F Post-Experiment G Segregate Waste F->G H Dispose of Waste via Licensed Contractor G->H

Caption: Workflow for safe handling of the chemical.

Spill and Emergency Procedures

Even with meticulous planning, accidental spills can occur. A prompt and informed response is critical to mitigating potential harm.

Minor Spill Cleanup

For small spills within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area of the spill.[15]

  • Containment: If safe to do so, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[4][12]

  • Absorption: Cover the spill with the absorbent material and allow it to fully absorb the liquid.[15]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[15]

  • Decontamination: Clean the spill area with soap and water, collecting the rinse water for disposal as hazardous waste if necessary.[15]

Major Spill Response

For large spills or spills outside of a fume hood:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area to prevent the spread of vapors.

  • Notify: Alert your institution's emergency response team and provide them with the identity of the spilled chemical.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7][10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[7][10]

Disposal Plan: A Commitment to Environmental Stewardship

The fluorinated nature of this compound necessitates a responsible and compliant disposal plan.

Waste Segregation and Collection
  • Dedicated Waste Container: All waste contaminated with (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol, including unused material, absorbent from spills, and contaminated disposable PPE, must be collected in a clearly labeled, leak-proof container.

  • Labeling: The waste container must be labeled with the chemical name and appropriate hazard warnings.[14]

Disposal Method

Due to the presence of the carbon-fluorine bond, this compound should be treated as a per- and polyfluoroalkyl substance (PFAS) for disposal purposes.[2][3][14]

  • High-Temperature Incineration: The recommended method of disposal is high-temperature incineration by a licensed hazardous waste disposal company.[14][16] This process is designed to break the stable carbon-fluorine bonds.[2][14][17]

  • Avoid Landfilling: Disposal in a hazardous waste landfill should be considered a less preferable option as it only contains the substance rather than destroying it.[16]

  • Regulatory Compliance: Always adhere to local, state, and federal regulations regarding the disposal of hazardous and fluorinated chemical waste.[17]

References

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). New Mexico Environment Department.
  • Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene. (n.d.). Benchchem.
  • Safety D
  • Finding an End to Forever Chemicals. (2025, October 13). Eurofins USA.
  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.
  • 5.4.1.1 Incidental Spill Cleanup Procedures. (n.d.). Environment, Health and Safety.
  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • SAFETY DATA SHEET BENZYL ALCOHOL TECH. (n.d.). Chemical Suppliers.
  • 8 Steps to Handling a Labor
  • Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). CCNY.
  • Benzyl Alcohol. (2018, August 8). Greenfield Global.
  • SAFETY DATA SHEET. (2025, October 7). MilliporeSigma.
  • SAFETY D
  • (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol. (n.d.). MySkinRecipes.
  • SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2009, April 27). Fisher Scientific.
  • MSDS Overview: Handling and Transporting Methanol. (2025, June 17). Nexizo.
  • Benzyl alcohol. (n.d.). Santa Cruz Biotechnology.
  • Safety D
  • SAFETY DATA SHEET. (2023, September 22). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, September 13). Actylis Lab Solutions.
  • {3-[(dimethylamino)methyl]phenyl}methanol | 69383-72-8. (n.d.). Sigma-Aldrich.
  • Benzyl Alcohol. (2022, February 21).
  • dimethylaminoethanol (dmae)
  • SAFETY DATA SHEET p-Anisaldehyde (N
  • Material Safety Data Sheet - p-Anisaldehyde, 99+%. (2004, March 4). Cole-Parmer.
  • Safety Data Sheet: Benzyl alcohol. (n.d.). Carl ROTH.
  • How To Protect Workers From Methanol Exposure In The Workplace. (2024, October 1). KERAMIDA Inc.
  • Methanol SDS: How to Safely Handle Methanol. (2023, October 3). KHA Online-SDS Management.
  • Dräger Gas Detectors & PPE for Methylal | C3H8O2 | 109-87-5. (n.d.).
  • Personal protective equipment (PPE)
  • Methanol MSDS Safety Tips from Experts. (2014, July 22). VelocityEHS.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol
© Copyright 2026 BenchChem. All Rights Reserved.